Kazusamycin B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H46O7 |
|---|---|
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+/t20-,24+,25+,26+,27+,28+,31-/m1/s1 |
Clave InChI |
OOQHBJFDAPXZJM-KXMUFHBISA-N |
SMILES isomérico |
C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C\[C@H](C)C/C=C/C(=C/[C@@H](CO)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C |
SMILES canónico |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |
Origen del producto |
United States |
Foundational & Exploratory
Discovery and Isolation of Kazusamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B is a potent antitumor antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1] With a molecular formula of C32H46O7 and a molecular weight of 542, this compound has demonstrated significant cytocidal activities against various cancer cell lines, both in vitro and in vivo.[1] Its mechanism of action involves the inhibition of cell growth through the arrest of the cell cycle at the G1 phase and moderate, specific inhibition of RNA synthesis.[1] This technical guide provides a comprehensive overview of the discovery, isolation, physicochemical properties, and biological activity of this compound, including available experimental details and conceptual workflows.
Discovery and Production
This compound was discovered as a novel antibiotic produced by the actinomycete strain Streptomyces sp. No. 81-484.[1]
Fermentation
Detailed protocols for the fermentation of Streptomyces sp. No. 81-484 to produce this compound are not extensively detailed in publicly available literature. However, a general approach based on standard methods for actinomycete fermentation can be inferred. The process would typically involve the cultivation of the producing strain in a suitable liquid medium under controlled conditions to promote the biosynthesis of the target compound.
Conceptual Fermentation Protocol:
-
Producing Organism: Streptomyces sp. No. 81-484
-
Culture Medium: A typical medium for Streptomyces fermentation would contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and inorganic salts (e.g., CaCO3, K2HPO4, MgSO4). The specific composition and concentrations for optimal this compound production would need to be determined empirically.
-
Cultivation Parameters:
-
Temperature: Mesophilic range, typically 28-30°C.
-
pH: Neutral to slightly alkaline, generally maintained between 6.8 and 7.5.
-
Aeration and Agitation: Sufficient aeration and agitation are crucial for the growth of aerobic Streptomyces and for metabolite production. These parameters would be optimized in a bioreactor.
-
-
Fermentation Time: The production of secondary metabolites like this compound typically occurs during the stationary phase of growth. The fermentation would likely be carried out for several days, with the production monitored over time.
Isolation and Purification
The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the compound from other metabolites and media components. While specific details are scarce, a general workflow can be outlined.
Extraction
Following fermentation, the whole broth is typically extracted with a water-immiscible organic solvent.
-
Solvent Extraction: The fermentation broth would be extracted with a solvent such as ethyl acetate (B1210297) or butanol. The choice of solvent is based on the polarity of this compound.
-
Phase Separation: The organic phase, containing this compound, is separated from the aqueous phase and the mycelial cake.
Purification
The crude extract is then subjected to a series of chromatographic techniques to achieve high purity.
-
Silica (B1680970) Gel Chromatography: The extract is often first fractionated on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reverse-phase HPLC. A C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
Physicochemical Properties and Structure Elucidation
This compound is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring. Its structure was established based on its physicochemical properties and spectroscopic analysis.
| Property | Value |
| Molecular Formula | C32H46O7 |
| Molecular Weight | 542 |
The structure was elucidated using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Unambiguous 13C NMR spectral analysis has been accomplished.[1]
Biological Activity
This compound exhibits a broad spectrum of antitumor activity both in vitro and in vivo.
In Vitro Cytotoxicity
The compound has shown potent cytocidal activities against various leukemia cell lines.
| Cell Line | Activity | Concentration |
| L1210 Leukemia | IC50 | 0.0018 µg/mL |
| P388 Leukemia | IC100 | 0.0016 µg/mL |
Data sourced from Funaishi et al., 1987.[1]
In Vivo Antitumor Activity
Intraperitoneal injection of this compound has been shown to be effective in inhibiting the growth of several murine tumors, including S180, P388, EL-4, and B16 melanoma. It was also active against doxorubicin-resistant P388 and certain metastatic cancer models.
Mechanism of Action
The antitumor effect of this compound is attributed to its ability to induce cell cycle arrest and inhibit RNA synthesis.
G1 Cell Cycle Arrest
This compound has been shown to arrest L1210 leukemia cells at the G1 phase of the cell cycle. This prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell proliferation. The precise molecular targets within the G1 checkpoint machinery have not been fully elucidated in the available literature.
Inhibition of RNA Synthesis
This compound has been observed to moderately but specifically inhibit RNA synthesis. This effect may be a secondary consequence of the structural abnormalities induced in the nuclei of treated cells. The specific component of the RNA synthesis machinery targeted by this compound is not yet known.
Conclusion
This compound is a promising antitumor agent with potent activity against a range of cancer cell lines. Its unique structure and mechanism of action, involving G1 cell cycle arrest and inhibition of RNA synthesis, make it a valuable subject for further research and development in oncology. While the foundational knowledge of its discovery and biological activity is established, more detailed studies are required to fully elucidate the specific molecular targets and to optimize its production and purification for potential therapeutic applications. This guide provides a summary of the currently available technical information to aid researchers in this endeavor.
References
An In-depth Technical Guide to Kazusamycin B from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent polyketide antibiotic produced by Streptomyces sp. No. 81-484, has demonstrated significant antitumor properties. This document provides a comprehensive technical overview of this compound, including its producing organism, biosynthesis, mechanism of action, and relevant experimental protocols. Quantitative data are summarized in tabular format for clarity, and key pathways and workflows are visualized using DOT language diagrams. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Introduction
This compound is an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring, first isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2][3][4] It exhibits potent cytotoxic activity against a range of cancer cell lines, primarily through the induction of cell cycle arrest at the G1 phase.[2] This technical guide synthesizes the available scientific literature to provide a detailed resource for the scientific community.
The Producing Organism: Streptomyces sp. No. 81-484
Streptomyces is a genus of Gram-positive bacteria, renowned for its production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The specific strain, No. 81-484, was identified as the producer of this compound.
Cultivation of Streptomyces sp. No. 81-484 for this compound Production
While a specific, optimized protocol for Streptomyces sp. No. 81-484 is not publicly available, a general procedure for the cultivation of Streptomyces for secondary metabolite production can be adapted. Optimal conditions often require careful adjustment of media components, pH, temperature, and aeration.
Table 1: General Culture Conditions for Streptomyces sp.
| Parameter | Recommended Conditions | Notes |
| Media | Starch-Casein Agar (for solid culture), Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) Broth (for liquid culture) | Media composition significantly influences secondary metabolite production. |
| pH | 6.5 - 7.5 | The optimal pH for growth and antibiotic production is typically near neutral. |
| Temperature | 28 - 30°C | Most Streptomyces species grow well in this temperature range. |
| Aeration | Shaking at 200-250 rpm for liquid cultures | Adequate aeration is crucial for the growth of these aerobic bacteria. |
| Incubation Time | 7 - 14 days | Production of secondary metabolites often occurs in the stationary phase of growth. |
Extraction and Purification of this compound
This compound is extracted from the fermentation broth of Streptomyces sp. No. 81-484. A general protocol for the extraction of polyketide antibiotics from Streptomyces culture is as follows:
-
Harvesting: After incubation, the fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297). This process is repeated multiple times to ensure complete extraction of the compound.
-
Concentration: The organic phases are combined and concentrated under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water).
-
Biosynthesis of this compound
This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). While the specific biosynthetic gene cluster for this compound has not been published, its structural similarity to Leptomycin B suggests a highly analogous biosynthesis via a Type I PKS.
Proposed Biosynthesis Pathway
The biosynthesis is proposed to start with a starter unit, likely isobutyryl-CoA, followed by a series of extension steps with malonyl-CoA and methylmalonyl-CoA extender units. The PKS modules would catalyze the condensation, ketoreduction, dehydration, and enoylreduction reactions to form the polyketide chain. The final steps would involve the release and cyclization of the linear polyketide to form the characteristic delta-lactone ring.
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity against various cancer cell lines. Its primary mechanism of action involves the arrest of the cell cycle at the G1 phase and a moderate inhibition of RNA synthesis.[2]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (ng/mL) | Reference |
| L1210 Leukemia | 1.8 | [3] |
| P388 Leukemia | ~1 (IC100 = 1.6) | [3] |
| HeLa Cells | ~1 | [4] |
Cell Cycle Arrest at G1 Phase
This compound has been shown to arrest L1210 leukemia cells at the G1 phase of the cell cycle.[2] The G1 phase is a critical checkpoint where the cell commits to DNA replication and division. This arrest is likely mediated by the inhibition of key regulatory proteins of the cell cycle.
The transition from G1 to S phase is primarily controlled by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which phosphorylate and inactivate the Retinoblastoma (Rb) protein. Inactivation of Rb leads to the release of the E2F transcription factor, which promotes the expression of genes required for S phase entry. It is hypothesized that this compound directly or indirectly inhibits the activity of these Cyclin/CDK complexes, preventing Rb phosphorylation and thus halting cell cycle progression.
The effect of this compound on the cell cycle can be quantified using flow cytometry with propidium (B1200493) iodide (PI) staining.
-
Cell Culture and Treatment: Seed cells (e.g., L1210) in appropriate culture medium and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Staining: Wash the fixed cells with phosphate-buffered saline (PBS) and then resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Inhibition of RNA Synthesis
This compound has been observed to moderately inhibit RNA synthesis in L1210 cells.[2] This effect can be measured using a radiolabeled precursor incorporation assay.
-
Cell Culture and Treatment: Culture cells in the presence of various concentrations of this compound or a vehicle control.
-
Radiolabeling: Add a radiolabeled RNA precursor, such as [3H]-uridine, to the culture medium and incubate for a short period (e.g., 1-2 hours).
-
Harvesting and Lysis: Harvest the cells and lyse them to release the cellular contents.
-
Precipitation of Macromolecules: Precipitate the macromolecules (including RNA, DNA, and proteins) using an acid such as trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter and measure the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the treated samples compared to the control indicates inhibition of RNA synthesis.
Conclusion
This compound is a promising antitumor agent with a distinct mechanism of action involving G1 cell cycle arrest. This technical guide provides a foundational resource for researchers interested in further exploring its therapeutic potential. Future research should focus on elucidating the precise molecular target of this compound, which would facilitate the rational design of more potent and selective analogs. Furthermore, the complete sequencing and characterization of its biosynthetic gene cluster would open avenues for synthetic biology approaches to generate novel derivatives with improved pharmacological properties.
References
- 1. The leptomycin gene cluster and its heterologous expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.doc.gov [search.library.doc.gov]
- 3. researchgate.net [researchgate.net]
- 4. US7288396B2 - Biosynthetic gene cluster for leptomycins - Google Patents [patents.google.com]
Kazusamycin B: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1][2] It belongs to the leptomycin family of natural products and is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its anticancer properties. Detailed experimental methodologies for its isolation and biological evaluation are presented, along with a summary of its known mechanism of action, which involves cell cycle arrest at the G1 phase.[1]
Chemical Structure and Physicochemical Properties
This compound is a complex polyketide with the molecular formula C32H46O7 and a molecular weight of 542.70 g/mol .[2][5][6] Its structure was elucidated through extensive spectroscopic analysis, including 13C NMR and mass spectrometry.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C32H46O7 | [2][5][6] |
| Molecular Weight | 542.70 g/mol | [5][6] |
| Appearance | Colourless Film | [5] |
| Melting Point | 53-55°C | [5] |
| Boiling Point | 754.2°C at 760 mmHg | [5] |
| Density | 1.118 g/cm³ | [5] |
| Solubility | Soluble in ethanol (B145695) and methanol; Poor water solubility. Unstable in DMSO. | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Findings/Data | Reference(s) |
| 13C NMR | Unambiguous spectral analysis accomplished, confirming the carbon skeleton. | [2][4] |
| Mass Spectrometry | Molecular weight confirmed as 542. | [2][7] |
Biological Properties and Antitumor Activity
This compound exhibits potent cytotoxic activity against a range of tumor cell lines, with IC50 values in the nanomolar range.[2][7] Its antitumor effects have been demonstrated both in vitro and in vivo.[1][7]
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (ng/mL) | Exposure Time | Reference(s) |
| L1210 Leukemia | 0.0018 µg/mL (1.8 ng/mL) | - | [2][4] |
| P388 Leukemia | 0.0016 µg/mL (1.6 ng/mL) (IC100) | - | [2][4] |
| Various Tumor Cells | ~1 | 72 hours | [1][7] |
This compound is also effective against doxorubicin-resistant P388 cells and has shown activity against murine tumors such as S180, P388, EL-4, and B16, as well as human mammary cancer MX-1 xenografts in nude mice.[1]
Mechanism of Action
The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1 phase.[1] This effect is observed in L1210 cells treated with 5 ng/mL of this compound for 24 hours.[3] Additionally, it has been shown to moderately and specifically inhibit RNA synthesis at concentrations between 5-50 ng/mL within 2 hours of treatment in L1210 cells.[3]
Experimental Protocols
Isolation and Purification of this compound
This compound is isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2] The general procedure involves:
-
Fermentation: Culturing Streptomyces sp. No. 81-484 in a suitable nutrient medium to produce this compound.
-
Extraction: The fermentation broth is centrifuged to separate the mycelium and the supernatant. The active compound is then extracted from the supernatant using an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[4]
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound against tumor cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[1][7]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
The effect of this compound on the cell cycle can be analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[3]
-
Cell Treatment: L1210 cells are treated with this compound (e.g., 5 ng/mL) for 24 hours.[3]
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
RNA Synthesis Inhibition Assay
The inhibitory effect of this compound on RNA synthesis can be measured by monitoring the incorporation of a radiolabeled precursor, such as [3H]-uridine.
-
Cell Treatment: L1210 cells are pre-incubated with different concentrations of this compound (e.g., 5-50 ng/mL) for a short period (e.g., 2 hours).[3]
-
Radiolabeling: [3H]-uridine is added to the cell culture, and the cells are incubated for a further period to allow for its incorporation into newly synthesized RNA.
-
Precipitation and Scintillation Counting: The cells are harvested, and the acid-insoluble fraction (containing RNA) is precipitated. The radioactivity of the precipitate is measured using a scintillation counter.
-
Determination of Inhibition: The percentage of inhibition of RNA synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.
Conclusion
This compound is a promising natural product with significant antitumor activity. Its unique chemical structure and potent biological effects, particularly the induction of G1 phase cell cycle arrest, make it an interesting candidate for further investigation in cancer drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate its molecular mechanism of action. Further studies are warranted to identify its specific molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Kazusamycin B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B is a potent antitumoral antibiotic isolated from Streptomyces sp. with significant cytotoxic, antifungal, and antibacterial properties. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, established biological activities, and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and mechanism of action of this compound.
Physicochemical Properties
This compound is a polyketide metabolite characterized by an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₆O₇ | [][2][3][4][5][6] |
| Molecular Weight | 542.70 g/mol | [][2][3][4][5] |
| CAS Number | 107140-30-7 | [3][4] |
| Appearance | Colorless Film | [] |
| Solubility | Soluble in ethanol (B145695) and methanol; unstable in DMSO | [][3] |
| Storage | -20°C | [3][6] |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug development, particularly in oncology.
Antitumor Activity
This compound demonstrates potent cytotoxic effects against various cancer cell lines. It is known to inhibit cell growth and induce cell cycle arrest at the G1 phase.[5] Studies have shown its efficacy against L1210 leukemia cells and human colon adenocarcinoma.[3]
Antimicrobial Activity
In addition to its antitumor properties, this compound also possesses strong antibacterial and antifungal activity.[3]
Mechanism of Action
The primary mechanisms of action identified for this compound include:
-
Cell Cycle Arrest: this compound arrests the cell cycle at the G1 phase, preventing cells from progressing to the S phase of DNA replication.[5]
-
Inhibition of RNA Synthesis: The compound has been shown to moderately inhibit RNA synthesis.[5]
-
Inhibition of Nuclear Export: As a member of the leptomycin/kazusamycin family, this compound is an inhibitor of nuclear export.[3][7] It is believed to target the CRM1 (Chromosome Region Maintenance 1 or Exportin 1) protein, a key component of the nuclear export machinery.[8]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., L1210, HCT-8)
-
Complete cell culture medium
-
This compound stock solution (dissolved in ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of ethanol used to dissolve the this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assessment: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan (B1609692) crystals with 100 µL of DMSO. Measure the absorbance at 570 nm using a plate reader. Calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with and without this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
RNA Synthesis Inhibition Assay
This protocol provides a method to measure the effect of this compound on global RNA synthesis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific duration (e.g., 2 hours).
-
EU Incorporation: Add 5-ethynyluridine (EU) to the culture medium to a final concentration of 1 mM and incubate for 1-2 hours to allow for its incorporation into newly synthesized RNA.
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes, followed by permeabilization with 0.5% Triton® X-100 in PBS for 15 minutes.
-
Click Reaction: Prepare the Click-iT® reaction cocktail containing the Alexa Fluor® azide (B81097) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Analysis: Wash the cells with PBS. The amount of incorporated EU, and thus the level of RNA synthesis, can be quantified by measuring the fluorescence intensity using a fluorescence microscope or a flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced G1 cell cycle arrest and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: General experimental workflow for investigating this compound.
References
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Leptomycin B is an inhibitor of nuclear export: inhibition of nucleo-cytoplasmic translocation of the human immunodeficiency virus type 1 (HIV-1) Rev protein and Rev-dependent mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
Kazusamycin B: A Technical Guide to its Mechanism as a Cell Growth Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent macrolide antibiotic isolated from Streptomyces sp., has demonstrated significant antitumor activity both in vitro and in vivo.[1] Its primary mechanism of action as a cell growth inhibitor is attributed to its function as a specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). This inhibition disrupts cellular pH homeostasis and interferes with key signaling pathways crucial for cell survival, proliferation, and metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory effects, detailing its impact on cell cycle progression and the induction of apoptosis. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the implicated signaling pathways are presented to support further research and drug development efforts.
Introduction
This compound is a novel antibiotic with a molecular weight of 542 (C32H46O7) that has shown a broad spectrum of antitumor activity.[1] It exhibits potent cytocidal activities against various cancer cell lines, including leukemia, and has demonstrated efficacy in murine tumor models.[1][2] The primary molecular target of this compound has been identified as the Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular compartments and the regulation of cellular pH. By inhibiting V-ATPase, this compound disrupts fundamental cellular processes, leading to cell growth arrest and apoptosis. This guide delves into the technical details of these mechanisms.
Mechanism of Action: V-ATPase Inhibition
The central mechanism of this compound's antitumor activity is its potent and specific inhibition of V-ATPase. V-ATPases are multi-subunit enzymes responsible for pumping protons across membranes, a process crucial for the function of organelles such as lysosomes, endosomes, and the Golgi apparatus.
Consequences of V-ATPase Inhibition:
-
Disruption of pH Homeostasis: Inhibition of V-ATPase leads to a failure in acidifying intracellular compartments. This disrupts the function of pH-dependent lysosomal hydrolases, impairing protein degradation and autophagy.
-
Interference with Vesicular Trafficking: Proper pH gradients are essential for receptor-mediated endocytosis and the trafficking of vesicles between organelles. V-ATPase inhibition disrupts these processes.
-
Modulation of Signaling Pathways: The activity of several key signaling pathways is directly or indirectly dependent on V-ATPase function.
The following diagram illustrates the central role of V-ATPase and the impact of its inhibition by this compound.
Caption: Inhibition of V-ATPase by this compound disrupts proton pumping.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent cell growth inhibitory effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| L1210 | Leukemia | 1.8 ng/mL (3.3 nM) | Not Specified | [1] |
| P388 | Leukemia | 1.6 ng/mL (IC100) | Not Specified | [1] |
| HeLa | Cervical Cancer | ~1 ng/mL | 72 hours | [2] |
| Various Tumor Cells | Mixed | ~1 ng/mL | 72 hours | [1] |
Impact on Cell Cycle Progression: G1 Arrest
A significant effect of this compound on cancer cells is the induction of cell cycle arrest at the G1 phase.[3] This prevents cells from entering the S phase, thereby halting DNA replication and proliferation. The inhibition of V-ATPase is believed to trigger a cascade of events that ultimately leads to the activation of cell cycle checkpoints.
Signaling Pathway Implicated in G1 Arrest:
While the precise signaling cascade initiated by this compound-mediated V-ATPase inhibition leading to G1 arrest is still under full investigation, a plausible mechanism involves the disruption of the PI3K/Akt/mTOR pathway . V-ATPase activity is known to be required for the full activation of mTORC1, a key regulator of cell growth and proliferation. Inhibition of V-ATPase can lead to the downregulation of mTORC1 activity, which in turn can upregulate cell cycle inhibitors like p21 and p27, leading to G1 arrest.
The following diagram illustrates the proposed signaling pathway leading to G1 arrest.
Caption: this compound may induce G1 arrest via V-ATPase and mTORC1.
Induction of Apoptosis
In addition to cell cycle arrest, this compound induces programmed cell death, or apoptosis, in cancer cells. This is a critical component of its antitumor activity. The inhibition of V-ATPase can trigger both intrinsic and extrinsic apoptotic pathways.
Signaling Pathways Implicated in Apoptosis:
V-ATPase inhibition can lead to cellular stress, including disruption of lysosomal function and accumulation of toxic metabolites, which can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases. Furthermore, alterations in signaling pathways such as the PI3K/Akt pathway, a key survival pathway, can lower the threshold for apoptosis.
The following diagram outlines the general pathways of apoptosis induction.
Caption: Intrinsic and extrinsic pathways leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
This compound is a promising antitumor agent that exerts its cell growth inhibitory effects primarily through the inhibition of V-ATPase. This action disrupts critical cellular processes, leading to G1 phase cell cycle arrest and the induction of apoptosis. The potent, nanomolar efficacy of this compound against a variety of cancer cell lines underscores its potential as a therapeutic candidate. Further elucidation of the specific downstream signaling pathways directly modulated by this compound will be crucial for its clinical development and for identifying potential combination therapies to enhance its anticancer efficacy. The experimental protocols provided in this guide offer a robust framework for continued investigation into the multifaceted mechanisms of this potent natural product.
References
The Biological Activity of Kazusamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a polyketide antibiotic isolated from Streptomyces sp., has demonstrated potent antitumor and modest antimicrobial activities. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, preclinical data, and relevant experimental methodologies. Drawing parallels with its structural analog, Leptomycin B, this document elucidates the probable molecular target and signaling pathways affected by this compound, offering a valuable resource for researchers in oncology and drug discovery.
Introduction
This compound is a naturally occurring macrolide antibiotic with a molecular weight of 542 g/mol .[1] It has garnered significant interest within the scientific community due to its potent cytocidal effects against various cancer cell lines.[2] This guide aims to consolidate the current knowledge on this compound's biological activity, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key cellular pathways and workflows to facilitate further research and development.
Antitumor Activity
This compound exhibits a broad spectrum of antitumor activity both in vitro and in vivo.[1] Its cytotoxic effects are observed at very low concentrations, highlighting its potential as a potent anticancer agent.
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (ng/mL) | Exposure Time (hours) | Reference |
| L1210 | Leukemia | 1.8 | - | [2] |
| P388 | Leukemia | 1.6 (IC100) | - | [2] |
| Various Tumor Cells | Various | ~1 | 72 | [1] |
| HeLa | Cervical Cancer | ~1 | 72 | [3] |
In Vivo Antitumor Efficacy
In vivo studies using murine models have confirmed the antitumor potential of this compound. Intraperitoneal injections of the antibiotic have been shown to be effective in inhibiting the growth of various murine tumors.
| Tumor Model | Treatment Schedule | Outcome | Reference |
| Sarcoma 180 (S180) | Intraperitoneal injection | Growth inhibition | [1] |
| P388 Leukemia | Intraperitoneal injection | Growth inhibition | [1] |
| EL-4 Lymphoma | Intraperitoneal injection | Growth inhibition | [1] |
| B16 Melanoma | Intraperitoneal injection | Growth inhibition | [1] |
| Doxorubicin-resistant P388 | Intraperitoneal injection | Active | [1] |
| L5178Y-ML Hepatic Metastases | Intraperitoneal injection | Active | [1] |
| 3LL Pulmonary Metastases | Intraperitoneal injection | Active | [1] |
| MX-1 Human Mammary Cancer Xenograft | Intraperitoneal injection | Active | [1] |
It is noteworthy that the efficacy and toxicity of this compound are dependent on the tumor line and the treatment regimen.[1] Intermittent administration has been shown to reduce cumulative toxicity without compromising the therapeutic effect.[1]
Mechanism of Action
The precise molecular mechanism of action for this compound is not yet fully elucidated. However, its structural similarity to Leptomycin B, a well-characterized inhibitor of Chromosome Region Maintenance 1 (CRM1/XPO1), strongly suggests a similar mode of action.
Inhibition of Nuclear Export (Inferred)
It is hypothesized that this compound, like Leptomycin B, covalently binds to a cysteine residue in the nuclear export signal (NES) binding groove of CRM1. This irreversible binding blocks the nuclear export of various cargo proteins, including several tumor suppressor proteins.
Figure 1: Inferred mechanism of this compound-mediated inhibition of nuclear export.
Cell Cycle Arrest
A hallmark of this compound's activity is the induction of cell cycle arrest at the G1 phase.[4] This is a likely consequence of the nuclear accumulation of tumor suppressor proteins, such as p53, which can then activate downstream targets that halt cell cycle progression.
Figure 2: Signaling pathway leading to G1 cell cycle arrest by this compound.
Inhibition of RNA Synthesis
Studies have shown that this compound moderately inhibits RNA synthesis.[4] This effect may be a secondary consequence of its primary mechanism of action, potentially linked to the disruption of nuclear processes due to the inhibition of essential protein export.
Antimicrobial Activity
While primarily investigated for its antitumor properties, this compound also exhibits activity against some fungi.[2] However, it does not show significant activity against Gram-positive and Gram-negative bacteria.[5]
| Organism Type | Activity | Reference |
| Fungi | Active | [2] |
| Gram-positive Bacteria | Inactive | [5] |
| Gram-negative Bacteria | Inactive | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
In Vitro Cytotoxicity Assay (MTT Assay)
Figure 3: Workflow for determining in vitro cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Figure 4: Workflow for cell cycle analysis by flow cytometry.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.
-
Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
In Vivo Antitumor Study (Murine Xenograft Model)
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound via intraperitoneal injection at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Future Directions
While significant progress has been made in understanding the biological activities of this compound, several key areas warrant further investigation:
-
Direct Target Identification: Definitive experimental evidence is needed to confirm CRM1 as the direct molecular target of this compound.
-
Detailed Signaling Pathway Analysis: A comprehensive analysis of the downstream signaling pathways affected by this compound will provide a more complete picture of its mechanism of action.
-
In Vivo Pharmacokinetics and Pharmacodynamics: Detailed PK/PD studies are necessary to optimize dosing and treatment schedules for potential clinical applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of derivatives with improved efficacy and reduced toxicity.
Conclusion
This compound is a potent antitumor agent with a probable mechanism of action involving the inhibition of the nuclear export protein CRM1. Its ability to induce G1 cell cycle arrest at low concentrations makes it an attractive candidate for further preclinical and clinical development. The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this promising natural product.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antitumor Spectrum of Kazusamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated a broad spectrum of cytotoxic activity against various cancer cell lines in preclinical in vitro studies. This technical guide provides a comprehensive overview of the in vitro antitumor properties of this compound, with a focus on its quantitative cytotoxic effects, the underlying molecular mechanisms of action, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
This compound is a macrocyclic lactone antibiotic that has garnered significant interest for its potent cytotoxic and antitumor activities.[1][2] Its unique chemical structure confers a remarkable ability to disrupt cellular processes crucial for cancer cell proliferation and survival. In vitro studies have been instrumental in elucidating the breadth of its antitumor spectrum and in pinpointing the molecular pathways it perturbs. This guide synthesizes the available in vitro data to provide a detailed understanding of this compound's potential as an anticancer agent.
In Vitro Cytotoxic Activity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the nanomolar to picomolar range. Its efficacy extends to both hematological malignancies and solid tumors, including cell lines known for their resistance to conventional chemotherapeutic agents.
Data Presentation: Cytotoxicity of this compound against Various Cancer Cell Lines
The following table summarizes the reported in vitro cytotoxic activity of this compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |
| L1210 | Murine Leukemia | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [2] |
| P388 | Murine Leukemia | 0.0016 µg/mL (1.6 ng/mL) (IC100) | Not Specified | [2] |
| HeLa | Human Cervical Cancer | ~1 ng/mL | 72 | [3] |
| General Tumor Cells | Various | ~1 ng/mL | 72 | [1] |
Note: The activity of this compound has been reported to be weaker against L1210 and human lung cancer LX-1 cell lines in some studies.[1] It has also shown activity against doxorubicin-resistant P388 cells.[1]
Mechanism of Action
The antitumor activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at the G1 phase.[4] This inhibition of cell cycle progression prevents cancer cells from entering the S phase, thereby halting DNA replication and cell division. The arrest at the G1 checkpoint is a critical mechanism for controlling cell proliferation and is often dysregulated in cancer.
Induction of Apoptosis
A primary mechanism of this compound-induced cell death is the induction of apoptosis, or programmed cell death. While the precise signaling cascade is still under investigation, evidence suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.
Mandatory Visualization: Signaling Pathway
Caption: Proposed mitochondrial apoptotic pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the antitumor spectrum of this compound.
Cell Culture
-
Cell Lines: A panel of human and/or murine cancer cell lines (e.g., L1210, P388, HeLa, and others relevant to the research focus).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., in a serial dilution) for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Conclusion
This compound is a promising antitumor agent with potent in vitro activity against a variety of cancer cell lines. Its mechanism of action, involving G1 cell cycle arrest and induction of apoptosis via the mitochondrial pathway, highlights its potential for further development as a cancer therapeutic. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the antitumor properties of this compelling molecule. Future studies should focus on expanding the panel of cancer cell lines tested, further elucidating the specific molecular targets and signaling pathways, and evaluating its efficacy in in vivo models.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Kazusamycin B: A Technical Guide to its G1 Phase Cell Cycle Arrest Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant cytocidal activities against various cancer cell lines.[1] A key mechanism contributing to its antitumor efficacy is the induction of cell cycle arrest in the G1 phase, thereby inhibiting cancer cell proliferation. This technical guide provides an in-depth overview of the current understanding of this compound-induced G1 phase arrest, including quantitative data on its activity, detailed experimental protocols for its study, and a proposed signaling pathway.
Quantitative Data: Cytotoxicity of this compound
This compound exhibits potent cytotoxic effects across a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar to picomolar concentrations.
| Cell Line | IC50 Value | Exposure Time | Reference |
| L1210 Leukemia | 0.0018 µg/mL (~3.3 nM) | Not Specified | [1] |
| P388 Leukemia | 0.0016 µg/mL (~2.9 nM) (IC100) | Not Specified | [1] |
| Various Tumor Cells | ~1 ng/mL (~1.8 nM) | 72 hours | [2] |
| HeLa Cells | ~1 ng/mL (~1.8 nM) | 72 hours |
Mechanism of G1 Phase Cell Cycle Arrest
Experimental evidence has shown that this compound arrests synchronized L1210 leukemia cells in the G1 phase of the cell cycle.[3] Furthermore, studies have indicated that this compound moderately and specifically inhibits RNA synthesis within two hours of treatment.[3] While the precise molecular targets of this compound within the G1 checkpoint machinery have not been fully elucidated in the available literature, a proposed mechanism can be inferred from its observed effects and the established principles of G1 phase regulation.
The G1 phase is a critical checkpoint controlled by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). The progression from G1 to the S phase is primarily driven by the activity of the Cyclin D-CDK4/6 complex, which phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, allowing for the expression of genes required for DNA synthesis.
Given that this compound induces G1 arrest, it is hypothesized to perturb this pathway. The inhibition of RNA synthesis by this compound could be a key upstream event, leading to a downstream cascade that culminates in G1 arrest. A reduction in the transcription of essential G1 phase proteins, such as Cyclin D1, would prevent the formation of active Cyclin D1-CDK4/6 complexes. Consequently, pRb would remain in its active, hypophosphorylated state, sequestering E2F and preventing the transcription of S-phase-promoting genes.
Another plausible, and not mutually exclusive, mechanism is the upregulation of CDK inhibitors like p21WAF1/CIP1 and p27KIP1. These proteins can bind to and inhibit the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, thereby enforcing the G1 checkpoint. The inhibition of RNA synthesis could indirectly lead to the stabilization or increased expression of these inhibitors.
Proposed Signaling Pathway for this compound-Induced G1 Arrest
Caption: Proposed signaling pathway for this compound-induced G1 phase cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on the G1 phase cell cycle arrest.
Cell Culture and Treatment
-
Cell Line: L1210 (murine leukemia) cells are a suitable model system.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 1 x 105 cells/mL. After 24 hours, treat with varying concentrations of this compound (e.g., 1, 5, 10 ng/mL) or vehicle control (e.g., DMSO) for the desired time points (e.g., 12, 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Harvesting: Harvest approximately 1 x 106 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in PBS.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for detecting the expression levels of key G1 phase regulatory proteins.
-
Cell Lysis:
-
Harvest and wash cells as described above.
-
Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, pRb, phospho-pRb (Ser780), p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent antitumor agent that induces G1 phase cell cycle arrest in cancer cells. While its inhibitory effect on RNA synthesis is an established early event, the precise molecular cascade leading to the G1 block requires further investigation. The proposed mechanism involving the downregulation of Cyclin D1 and potential upregulation of p21/p27 provides a solid framework for future research. The experimental protocols detailed in this guide offer a robust starting point for scientists aiming to further elucidate the intricate mechanism of action of this promising anticancer compound. A deeper understanding of its signaling pathways will be crucial for its potential development as a therapeutic agent.
References
Kazusamycin B: A Technical Guide to its Inhibition of RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, an antibiotic produced by Streptomyces sp. No. 81-484, has demonstrated potent antitumor properties.[1][2] Its mechanism of action involves the inhibition of cell growth and the arrest of the cell cycle at the G1 phase. A key aspect of its bioactivity is the moderate and specific inhibition of RNA synthesis, observed within two hours of exposure in L1210 leukemia cells.[3] This technical guide provides a comprehensive overview of the available data on this compound's effects on RNA synthesis, including quantitative data, detailed experimental methodologies, and a visualization of its proposed mechanism of action.
Quantitative Data on this compound Bioactivity
The biological effects of this compound have been quantified in several studies, primarily focusing on its cytotoxic and cell cycle arrest properties. This data is crucial for understanding the therapeutic window and effective concentrations for its RNA synthesis inhibitory effects.
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (IC50) | L1210 Leukemia | 0.0018 µg/mL | [1] |
| Cytotoxicity (IC100) | P388 Leukemia | 0.0016 µg/mL | [1] |
| RNA Synthesis Inhibition | L1210 Leukemia | 5-50 ng/mL | |
| Cell Cycle Arrest (G1) | L1210 Leukemia | 5 ng/mL |
Mechanism of Action: Inhibition of RNA Synthesis
This compound's inhibition of RNA synthesis in L1210 cells is a notable aspect of its antitumor activity. The effect is observed to be moderate but specific, occurring within a 2-hour timeframe of treatment. It is hypothesized that this inhibition may not be a direct interaction with RNA polymerase but rather a secondary consequence of morphological changes within the nucleus induced by the compound.[3] this compound treatment leads to alterations in the intranuclear structure and abnormal condensation of nuclei, which coincides with the observed reduction in RNA synthesis.[3]
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, leading to the inhibition of RNA synthesis.
Experimental Protocols
While the specific, detailed protocols used in the original studies on this compound are not fully available in the public domain, a standard and reliable method for assessing the inhibition of RNA synthesis involves the use of radiolabeled or modified nucleotide incorporation assays. The following is a representative protocol based on established methodologies.
RNA Synthesis Inhibition Assay Using 5-Ethynyluridine (B57126) (EU) Labeling
This method allows for the quantification of newly synthesized RNA by incorporating a modified nucleoside, 5-ethynyluridine (EU), which can then be detected via a click chemistry reaction.
3.1.1. Materials
-
L1210 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
5-Ethynyluridine (EU)
-
Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (fixative)
-
Triton™ X-100 (permeabilizing agent)
-
Hoechst 33342 (nuclear stain)
-
Fluorescence microscope or high-content imaging system
3.1.2. Experimental Workflow
References
Methodological & Application
Kazusamycin B: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antibiotic with significant antitumor activity.[1][2] Isolated from Streptomyces sp., it has demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] These application notes provide a summary of its known biological activities and detailed protocols for its use in cell culture experiments.
Biological Activity
This compound exhibits a broad spectrum of antitumor activity in vitro.[1] Its primary modes of action identified in cell culture are the induction of cell cycle arrest at the G1 phase and a moderate inhibition of RNA synthesis.[1]
Cytotoxicity
This compound is highly cytotoxic to various tumor cell lines. The half-maximal inhibitory concentration (IC50) has been determined for several cell lines, highlighting its potency in the nanomolar range.
Data Presentation
| Cell Line | IC50 (ng/mL) | Exposure Time (hours) | Reference |
| L1210 | ~1 | 72 | [1] |
| P388 | ~1 | 72 | [1] |
| HeLa | ~1 | 72 | |
| L1210 | 0.0018 (µg/mL) | Not Specified | [2] |
| P388 | 0.0016 (µg/mL) (IC100) | Not Specified | [2] |
Note: IC100 represents the concentration that inhibits 100% of cell growth.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS, sterile
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 5 ng/mL) for a specific duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Visualizations
Experimental Workflow for Cytotoxicity and Cell Cycle Analysis
Caption: Workflow for assessing this compound's effects.
Putative Signaling Pathway for this compound-Induced G1 Cell Cycle Arrest
Disclaimer: The precise molecular targets of this compound that lead to G1 cell cycle arrest have not been fully elucidated in the available literature. The following diagram represents a generalized pathway of G1/S phase transition control, highlighting potential points of intervention.
Caption: Potential intervention points of this compound in G1 arrest.
Putative Mechanism of RNA Synthesis Inhibition by this compound
Disclaimer: The specific mechanism by which this compound inhibits RNA synthesis is not well-defined. The diagram below illustrates a general overview of transcription and highlights the RNA polymerase as a potential target.
Caption: Putative inhibition of RNA synthesis by this compound.
References
Application Notes and Protocols: The Use of Kazusamycin B in L1210 and P388 Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kazusamycin B, a potent antitumor antibiotic, in the context of L1210 and P388 murine leukemia cell lines. This document includes a summary of its cytotoxic effects, detailed experimental protocols for in vitro assays, and visualizations of experimental workflows and potential signaling pathways.
Introduction
This compound is a novel antibiotic isolated from Streptomyces sp. No. 81-484 with the molecular formula C32H46O7.[1] It has demonstrated significant cytocidal activities against various tumor cell lines, including L1210 and P388 leukemia cells, making it a compound of interest for anticancer research and drug development.[1][2] This document outlines its application in these specific cell lines.
Data Presentation
The cytotoxic activity of this compound against L1210 and P388 leukemia cell lines has been quantified in several studies. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound against L1210 Leukemia Cells
| Parameter | Value | Exposure Time | Reference |
| IC50 | 0.0018 µg/mL | Not Specified | [1] |
| IC50 | ~1 ng/mL (~0.001 µg/mL) | 72 hours | [2] |
| Effect on Cell Cycle | G1 Phase Arrest | > 12 hours | [3][4] |
Table 2: In Vitro Cytotoxicity of this compound against P388 Leukemia Cells
| Parameter | Value | Exposure Time | Reference |
| IC100 | 0.0016 µg/mL | Not Specified | [1] |
| IC50 | ~1 ng/mL (~0.001 µg/mL) | 72 hours | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound on L1210 and P388 cell lines.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
L1210 or P388 leukemia cells
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing L1210 or P388 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of L1210 cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
L1210 cells
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed L1210 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to grow for 24 hours.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value) for various time points (e.g., 12, 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway based on the observed effects of this compound.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Hypothesized signaling pathway of this compound in L1210 cells.
Concluding Remarks
This compound demonstrates potent cytotoxic effects against L1210 and P388 leukemia cell lines at very low concentrations. The provided protocols offer a standardized framework for researchers to investigate its mechanism of action further. The observed G1 phase arrest in L1210 cells suggests that this compound interferes with key regulators of the cell cycle, a promising characteristic for an anticancer agent. Further studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In vivo Administration of Kazusamycin B in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B, a potent antibiotic isolated from Streptomyces sp., has demonstrated a significant broad-spectrum antitumor activity in various in vivo murine models.[1][2] This macrolide antibiotic is effective against a range of murine tumors including Sarcoma 180 (S180), P388 leukemia, EL-4 lymphoma, and B16 melanoma.[1][2] Furthermore, its efficacy extends to doxorubicin-resistant P388 cells and metastatic models, as well as human tumor xenografts such as mammary cancer MX-1.[1][2] The primary mechanism of action of this compound involves the inhibition of cell growth and the induction of cell cycle arrest at the G1 phase. This document provides a compilation of available data and generalized protocols for the in vivo administration of this compound in murine models, based on existing literature.
I. Efficacy and Spectrum of Activity
This compound exhibits a wide range of antitumor effects against various cancer cell lines. Intraperitoneal injection has been the primary route of administration in preclinical studies.[1][2]
Table 1: Antitumor Spectrum of this compound in Murine Models
| Tumor Model | Mouse Strain | Efficacy Noted |
| Sarcoma 180 (S180) | ICR | Effective |
| P388 Leukemia | BALB/c | Effective |
| EL-4 Lymphoma | C57BL/6 | Effective |
| B16 Melanoma | C57BL/6 | Effective |
| Doxorubicin-resistant P388 | Not Specified | Active |
| L5178Y-ML (Hepatic Metastases) | Not Specified | Active |
| 3LL (Pulmonary Metastases) | Not Specified | Active |
| MX-1 (Human Mammary Cancer Xenograft) | Nude Mice | Active |
| L1210 Leukemia | Not Specified | Weaker Activity |
| LX-1 (Human Lung Cancer Xenograft) | Nude Mice | Weaker Activity |
II. Experimental Protocols
While specific, detailed protocols for the in vivo administration of this compound are not extensively detailed in publicly available literature, the following represents a generalized methodology based on common practices for similar compounds and the information that is available.
A. Materials and Reagents
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or Tween 80 - the exact vehicle for this compound is not consistently reported and may require optimization)
-
Murine tumor cell lines (e.g., S180, P388, EL-4, B16)
-
Appropriate mouse strains (e.g., ICR, BALB/c, C57BL/6, athymic nude mice)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
B. Murine Tumor Model Establishment
-
Cell Culture : Culture the selected murine tumor cell line under standard conditions recommended by the supplier.
-
Cell Preparation : Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS at the desired concentration for injection.
-
Tumor Implantation :
-
Subcutaneous Model : Inject the tumor cell suspension (typically 1 x 10^5 to 1 x 10^7 cells in 0.1-0.2 mL) subcutaneously into the flank of the mouse.
-
Ascitic Model (for leukemias like P388) : Inject the tumor cell suspension intraperitoneally.
-
Metastatic Models : For lung metastasis, inject cells intravenously via the tail vein. For hepatic metastasis, intrasplenic or intraportal injection may be performed.
-
-
Tumor Growth Monitoring : Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
C. This compound Administration
-
Preparation of Dosing Solution : Prepare a stock solution of this compound in a suitable vehicle. Due to its lipophilic nature, a solubilizing agent may be necessary. The final dilution should be made in a sterile, biocompatible vehicle to the desired concentration for injection.
-
Route of Administration : Intraperitoneal (i.p.) injection is the most commonly cited route for this compound in murine studies.[1][2]
-
Dosage and Schedule : The effective dose and toxicity of this compound are highly dependent on the tumor model and the administration schedule.[1][2]
-
Successive Administration : Daily injections for a defined period. This has shown more efficacy against Meth A fibrosarcoma and Lewis lung carcinoma.[3]
-
Intermittent Administration : Dosing every few days (e.g., every 2 or 3 days). This approach can significantly reduce the cumulative toxicity of the drug while maintaining a similar therapeutic effect to successive administration for some tumors.[1][2]
-
The maximum tolerated dose is noted to be higher in mice with subcutaneous tumors compared to those with ascitic leukemia.[1][2] Specific mg/kg doses are not well-documented in the available literature and would require determination through dose-finding studies.
-
D. Evaluation of Antitumor Efficacy
-
Tumor Growth Inhibition : Continue to monitor tumor volume throughout the study. At the end of the experiment, euthanize the mice, and excise the tumors. Calculate the tumor growth inhibition (TGI) as a percentage.
-
Survival Studies : Monitor the survival of the animals over time. Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between treatment groups.
-
Toxicity Assessment : Monitor animal body weight, general health, and any signs of toxicity throughout the study. Severe diarrhea has been noted as a side effect.[3]
III. Mechanism of Action and Signaling Pathways
This compound is known to inhibit cell growth and arrest the cell cycle in the G1 phase. While the precise signaling pathways affected by this compound are not fully elucidated in the available literature, the G1 phase arrest is a key event.
The G1 checkpoint is a critical regulator of cell proliferation, and its disruption is a hallmark of cancer. This checkpoint is controlled by a complex network of proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. A simplified, hypothetical signaling pathway for G1 phase arrest that could be investigated in the context of this compound is presented below.
References
Application Notes and Protocols for Intraperitoneal Injection of Kazusamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antitumor antibiotic that has demonstrated significant efficacy in preclinical models.[1] As a member of the leptomycin family of compounds, its mechanism of action is attributed to the inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), leading to the nuclear accumulation of tumor suppressor proteins and subsequent cell cycle arrest at the G1 phase.[2][3] This document provides a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in murine models for in vivo research.
Data Presentation
In Vitro Potency of this compound
| Cell Line | IC50 (ng/mL) | Exposure Time |
| L1210 Leukemia | 0.0018 µg/mL (IC50) | Not Specified |
| P388 Leukemia | 0.0016 µg/mL (IC100) | Not Specified |
| HeLa | ~1 ng/mL | 72 hours |
Table 1: In vitro cytotoxic concentrations of this compound against various cancer cell lines.[1][4][5]
In Vivo Antitumor Activity of this compound (Qualitative Summary)
| Tumor Model | Efficacy | Dosing Schedule Notes | Reference |
| Sarcoma 180 (S180) | Effective | Successive and intermittent administrations showed similar therapeutic effects. | [1] |
| P388 Leukemia | Effective | Maximum tolerated dose is lower in ascitic leukemia models compared to solid tumors. | [1] |
| EL-4 Lymphoma | Effective | Not specified | [1] |
| B16 Melanoma | Effective | Not specified | [1] |
| Doxorubicin-resistant P388 | Active | Not specified | [1] |
| L5178Y-ML Hepatic Metastases | Active | Not specified | [1] |
| 3LL Pulmonary Metastases | Active | Not specified | [1] |
| MX-1 Human Mammary Cancer Xenograft | Active | Not specified | [1] |
Table 2: Summary of murine tumor models demonstrating sensitivity to intraperitoneally administered this compound.[1]
Note: Specific dosages in mg/kg for this compound are not consistently reported in the available literature. The effective dose range and toxicity are highly dependent on the tumor line and the administration regimen.[1] As a starting point, researchers may consider dosages analogous to those of its close structural analog, Leptomycin B, for which a maximum tolerated single intravenous dose in mice has been reported as 2.5 mg/kg.[6][7] A thorough dose-finding study is crucial.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (lyophilized powder)
-
Ethanol (B145695) (100%, sterile)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge for preparation, 25-27 gauge for injection)
-
Vortex mixer
Vehicle Formulation:
This compound is soluble in ethanol and methanol (B129727) but unstable in DMSO. For intraperitoneal injections, it is critical to use a vehicle with a low, non-toxic concentration of ethanol. A final ethanol concentration of 5% or less is generally well-tolerated for daily intraperitoneal injections in mice.[8]
Stock Solution Preparation (e.g., 1 mg/mL):
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% sterile ethanol to create a stock solution. For example, to make a 1 mg/mL stock, dissolve 1 mg of this compound in 1 mL of 100% ethanol.
-
Vortex gently until the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Working Solution Preparation (Example for a 0.1 mg/mL solution in 5% Ethanol/Saline):
-
Calculate the required volume of the stock solution and sterile saline. To prepare 1 mL of a 0.1 mg/mL working solution with 5% ethanol:
-
Volume of 1 mg/mL stock solution: (0.1 mg/mL * 1 mL) / 1 mg/mL = 0.1 mL
-
This will result in a final ethanol concentration of 10% which may be too high. To achieve a 5% final ethanol concentration, a 2-step dilution is recommended.
-
First, dilute the 1 mg/mL stock solution 1:1 with 100% ethanol to get a 0.5 mg/mL solution in 100% ethanol.
-
Then, take 0.2 mL of the 0.5 mg/mL solution (containing 0.1 mg of this compound) and add 0.8 mL of sterile saline to get a final volume of 1 mL. The final ethanol concentration will be 20%, which is still high.
-
-
Recommended Dilution Strategy for Low Final Ethanol Concentration:
To achieve a final ethanol concentration of ≤5%, it is necessary to start with a more concentrated stock solution or to dilute the stock in a vehicle that aids solubility. Since this compound is unstable in DMSO, an alternative is to use a co-solvent system if simple ethanol/saline dilution results in precipitation or requires a high ethanol concentration.
Optimized Working Solution Preparation (Targeting ≤5% Ethanol):
-
Prepare a high concentration stock of this compound in 100% ethanol (e.g., 10 mg/mL).
-
For a final concentration of 0.1 mg/mL, dilute 10 µL of the 10 mg/mL stock solution with 990 µL of sterile saline. This results in a final ethanol concentration of 1%.
-
Vortex the working solution thoroughly before each use to ensure homogeneity. Prepare the working solution fresh on the day of injection.
Intraperitoneal Injection Protocol in Mice
Materials:
-
Prepared this compound working solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Sterile gauze pads
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
-
Injection Site Identification: The recommended site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum and bladder.
-
Disinfection: Swab the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound working solution. The recommended injection volume is typically up to 10 mL/kg of body weight.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abdominal swelling.
Dosing Schedule:
The literature suggests that both successive (e.g., daily for a set number of days) and intermittent (e.g., every other day) administration schedules can be effective, with intermittent schedules potentially reducing cumulative toxicity.[1] The optimal schedule will depend on the tumor model and the maximum tolerated dose determined in preliminary studies.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the in vivo administration of this compound.
Caption: Proposed signaling pathway for this compound via CRM1 inhibition.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Determining the In Vitro IC50 Values of Kazusamycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Kazusamycin B, a potent antitumor antibiotic, in various cancer cell lines. This document includes detailed experimental protocols for common in vitro cytotoxicity assays and summarizes known IC50 values. Additionally, it outlines the established mechanism of action of this compound, including its effect on cell cycle progression.
Introduction to this compound
This compound is an antibiotic isolated from Streptomyces sp. that has demonstrated a broad spectrum of antitumor activity both in vitro and in vivo.[1] It is known to inhibit cell growth and arrest the cell cycle at the G1 phase.[2][3] The cytotoxic effects of this compound have been observed in various tumor cell lines, including murine leukemia (L1210 and P388) and human cervical cancer (HeLa) cells.[2][4][5][6]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell density, exposure time, and the assay method used.
| Cell Line | IC50 Value | Exposure Time | Reference |
| Murine Leukemia (L1210) | 0.0018 µg/mL (approx. 3.3 nM) | Not Specified | [2] |
| Murine Leukemia (P388) | ~1 ng/mL (approx. 1.8 nM) | 72 hours | [1] |
| Human Cervical Cancer (HeLa) | ~1 ng/mL (approx. 1.8 nM) | 72 hours | [5][6] |
| Murine Sarcoma (S180) | ~1 ng/mL (approx. 1.8 nM) | 72 hours | [1] |
| Murine Lymphoma (EL-4) | ~1 ng/mL (approx. 1.8 nM) | 72 hours | [1] |
| Murine Melanoma (B16) | ~1 ng/mL (approx. 1.8 nM) | 72 hours | [1] |
Mechanism of Action: G1 Cell Cycle Arrest
This compound exerts its cytotoxic effects by inducing cell cycle arrest at the G1 phase.[2][3] This prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell proliferation. The precise molecular targets of this compound within the G1 checkpoint machinery are not fully elucidated. However, the G1/S transition is tightly regulated by a series of proteins, including cyclins (e.g., Cyclin D, Cyclin E) and cyclin-dependent kinases (e.g., CDK4, CDK6, CDK2), as well as tumor suppressor proteins like p53 and the retinoblastoma protein (Rb). It is hypothesized that this compound interferes with the activity of one or more of these key regulatory proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis with Kazusamycin B using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antibiotic with significant antitumor properties, first isolated from Streptomyces sp.[1][2] This molecule has demonstrated a broad spectrum of antitumor activity in both in vitro and in vivo studies.[1] One of the key mechanisms of its antitumor action is the inhibition of cell growth by arresting the cell cycle at the G1 phase.[3] Flow cytometry, a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population, is an ideal method to quantify the effects of this compound on the cell cycle. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be accurately determined based on their DNA content.
These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines treated with this compound using flow cytometry.
Principle of the Assay
This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA present in a cell. Therefore, cells in the G2/M phase of the cell cycle, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have a fluorescence intensity between that of G0/G1 and G2/M phase cells. By analyzing a population of cells with a flow cytometer, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Data Presentation
The following tables summarize hypothetical quantitative data from a cell cycle analysis experiment on a cancer cell line treated with varying concentrations of this compound for 24 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (ng/mL) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 0.5 | 58.9 ± 2.5 | 25.1 ± 1.8 | 16.0 ± 1.0 |
| This compound | 1.0 | 72.5 ± 3.0 | 15.3 ± 1.3 | 12.2 ± 0.9 |
| This compound | 5.0 | 85.1 ± 2.8 | 8.7 ± 0.9 | 6.2 ± 0.5 |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (ng/mL) at 72h | Reference |
| L1210 Leukemia | ~0.0018 µg/mL (1.8 ng/mL) | [2] |
| P388 Leukemia | ~0.0016 µg/mL (1.6 ng/mL) | [2] |
| HeLa | ~1 | [4] |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, as vehicle control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis with this compound.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Seed the chosen cancer cells in 6-well plates at a density that allows them to be in the exponential growth phase at the time of treatment (typically 50-60% confluency).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. A typical concentration range to test would be from 0.1 to 10 ng/mL, based on known IC50 values.[1][4]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation:
-
After the incubation period, aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium and transfer the cell suspension to a labeled flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 2 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise. This step is crucial for proper fixation and should be done carefully to avoid cell clumping.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 2 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS).
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
4. Flow Cytometry Analysis:
-
Set up the flow cytometer to measure the fluorescence of propidium iodide (typically using a 488 nm excitation laser and detecting emission at ~617 nm).
-
Analyze the samples, collecting data from at least 10,000 events per sample.
-
Use a software package (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and debris.
Signaling Pathway
The G1 phase of the cell cycle is a critical checkpoint that regulates cell proliferation. The progression through G1 into the S phase is primarily controlled by the activity of Cyclin D-CDK4/6 complexes, which phosphorylate and inactivate the Retinoblastoma (Rb) protein. Inactivation of Rb leads to the release of the E2F transcription factor, which then promotes the expression of genes required for DNA synthesis. While this compound is known to induce G1 cell cycle arrest, its precise molecular target within this pathway has not been fully elucidated. The diagram below illustrates the general mechanism of G1 phase control.
Caption: Generalized G1 cell cycle control pathway.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| High CV of G0/G1 peak | - Inconsistent staining- Cell clumping- Flow cytometer issue | - Ensure thorough mixing during staining.- Filter cells through a nylon mesh before analysis.- Check flow cytometer alignment and fluidics. |
| No clear G2/M peak | - Low proliferation rate- Apoptotic cells | - Ensure cells are in exponential growth phase before treatment.- Use an apoptosis marker to exclude apoptotic cells from the analysis. |
| High background noise | - Insufficient RNase treatment- Cell debris | - Increase RNase A concentration or incubation time.- Gate out debris based on forward and side scatter. |
| Inconsistent results | - Variation in cell density- Inaccurate drug concentration | - Standardize cell seeding density.- Prepare fresh drug dilutions for each experiment. |
Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Kazusamycin B Stock Solutions in Ethanol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation, storage, and handling of Kazusamycin B stock solutions using ethanol (B145695) as a solvent. This compound is a potent antitumor antibiotic that functions as a nuclear export inhibitor.[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and preserving the compound's activity. This document outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to maintain stability. Additionally, it includes a summary of the key quantitative data and diagrams illustrating the experimental workflow and the compound's mechanism of action.
Introduction to this compound
This compound is a polyketide antibiotic produced by Streptomyces sp.[2] It is a potent cytotoxic agent with demonstrated antitumor activity against various cancer cell lines, including L1210 leukemia and human colon adenocarcinoma.[1][2][3] The primary mechanism of action for this compound, similar to its analogue Leptomycin B, is the inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1 (XPO1).[1] This inhibition leads to the nuclear accumulation of tumor suppressor proteins (e.g., p53) and cell cycle regulators (e.g., p21), ultimately resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.[4]
This compound is soluble in ethanol and methanol, with ethanol being the recommended solvent.[1][5] It is notably unstable in DMSO and practically insoluble in water.[1][6] Due to its potency and potential instability, careful handling and precise preparation of stock solutions are paramount for obtaining reliable and reproducible results in research and drug development settings.
Quantitative Data Summary
The following table summarizes the key quantitative information for working with this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 542.7 g/mol | [1] |
| Recommended Solvent | Ethanol | [1][5] |
| Solubility | Soluble in ethanol and methanol; practically insoluble in water; unstable in DMSO. | [1][5][6] |
| Recommended Storage Temperature | -20°C | [1][6] |
| Purity | >95% by HPLC is commercially available. | [5][7] |
| Reported In Vitro IC50 | Approximately 1 ng/mL (around 1.84 nM) against various tumor cells after 72 hours. | [3] |
| Long-term Stability of Unopened Vial | Stable for at least 4 years when stored at -20°C. | [8] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 1 mM stock solution of this compound in ethanol. Adjustments to the final concentration can be made by modifying the initial mass of this compound and/or the volume of ethanol.
3.1. Materials and Equipment
-
This compound (solid form)
-
Anhydrous ethanol (200 proof, molecular biology grade)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2. Safety Precautions
This compound is a potent cytotoxic agent. Handle with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet. Always wear appropriate PPE to avoid inhalation, ingestion, or skin contact. Dispose of all contaminated materials and waste according to institutional guidelines for cytotoxic compounds.
3.3. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For a 1 mM stock solution, this will be approximately 0.543 mg per 1 mL of ethanol. Due to the small mass, it is recommended to weigh a larger amount (e.g., 1 mg) and adjust the solvent volume accordingly or to use a microbalance for accuracy.
-
Solubilization: a. Transfer the weighed this compound into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous ethanol. For 1 mg of this compound, add 1.84 mL of ethanol to achieve a 1 mM concentration. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be obtained. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. Protect from light.
Note on Sterilization: For solutions prepared in 100% ethanol, filter sterilization is generally not required as ethanol is a potent antimicrobial agent.
Visualization of Workflow and Signaling Pathway
4.1. Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock solutions.
Caption: A flowchart of the key steps for preparing this compound stock solutions.
4.2. Signaling Pathway of this compound
This compound inhibits the CRM1-mediated nuclear export pathway. This leads to the nuclear accumulation of key tumor suppressor and cell cycle regulatory proteins, resulting in G1 phase cell cycle arrest.
Caption: this compound inhibits CRM1, causing nuclear retention of p53 and p21, leading to G1 arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. p21 is necessary for the p53-mediated G1 arrest in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis | The EMBO Journal [link.springer.com]
- 5. Stock Solution [mmbio.byu.edu]
- 6. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nkylilis.com [nkylilis.com]
- 8. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kazusamycin B In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant efficacy in preclinical in vivo models of cancer.[1][2] Its mechanism of action involves the induction of cell cycle arrest at the G1 phase, leading to the inhibition of tumor cell proliferation.[1] These application notes provide a summary of the available data on this compound's in vivo treatment schedules and offer generalized protocols for its use in murine tumor models.
Data Presentation
In Vivo Antitumor Activity of this compound
| Tumor Model | Reported Efficacy | Notes |
| Sarcoma 180 (S180) | Effective | Murine solid tumor model. |
| P388 Leukemia | Effective | Murine leukemia model. Also effective against doxorubicin-resistant P388.[1] |
| EL-4 Lymphoma | Effective | Murine lymphoma model. |
| B16 Melanoma | Effective | Murine melanoma model. |
| L5178Y-ML Hepatic Metastases | Active | Murine lymphoma liver metastasis model.[1] |
| 3LL Pulmonary Metastases | Active | Lewis Lung Carcinoma lung metastasis model.[1] |
| MX-1 Human Mammary Cancer | Active | Human tumor xenograft model in nude mice.[1] |
| L1210 Leukemia | Weaker Activity | Murine leukemia model.[1] |
| LX-1 Human Lung Cancer | Weaker Activity | Human tumor xenograft model.[1] |
Note: The effective dose range and toxicity of this compound are highly dependent on the specific tumor line and the treatment regimen employed. The maximum tolerated dose (MTD) has been observed to be higher in mice bearing subcutaneous tumors compared to those with ascitic leukemia models like P388.[1]
Experimental Protocols
General Protocol for In Vivo Antitumor Efficacy Study of this compound
This protocol provides a general framework for assessing the antitumor activity of this compound in a murine subcutaneous tumor model. Specific parameters such as cell line, mouse strain, and dosing schedule should be optimized for each experimental setting.
1. Materials:
-
This compound
-
Vehicle for reconstitution (e.g., sterile saline, PBS with a solubilizing agent)
-
Syringes and needles (25-27 gauge)
-
Murine tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Immunocompromised or syngeneic mice (e.g., C57BL/6, BALB/c, or athymic nude mice)
-
Calipers for tumor measurement
-
Sterile surgical instruments (for tumor implantation)
-
Anesthetic agent
2. Animal Model Preparation:
-
Acclimate animals to the facility for at least one week prior to the experiment.
-
Subcutaneously implant tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile PBS or culture medium) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
3. This compound Administration:
-
Reconstitution: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final desired concentration for injection. The formulation should be sterile.
-
Dosing: While specific optimal doses are not well-documented, a dose-finding study is highly recommended to determine the MTD in the specific mouse strain and tumor model.
-
Administration Schedule:
-
Successive (Daily) Schedule: Administer this compound via intraperitoneal (i.p.) injection daily for a defined period (e.g., 5-10 consecutive days). This schedule has been reported to be more effective for certain tumor types like Meth A fibrosarcoma and Lewis lung carcinoma.
-
Intermittent Schedule: Administer this compound via i.p. injection every few days (e.g., every 2nd or 3rd day) for a defined period. This schedule has been shown to reduce cumulative toxicity while maintaining therapeutic effect.[1]
-
-
Control Group: Administer the vehicle alone to the control group following the same schedule.
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health (e.g., activity, posture, grooming) regularly to assess toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Euthanize animals when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
5. Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
Determine the percentage of tumor growth inhibition (% TGI).
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare treatment groups.
Mandatory Visualization
Experimental Workflow for In Vivo Efficacy Study
Caption: A flowchart illustrating the key steps in an in vivo antitumor efficacy study of this compound.
Postulated Signaling Pathway for this compound-Induced G1 Cell Cycle Arrest
The precise molecular mechanism of this compound-induced G1 arrest has not been fully elucidated. Based on the known mechanisms of G1 phase regulation, the following pathway is a plausible hypothesis for the action of this compound.
Caption: A diagram showing the hypothetical mechanism of this compound on the G1/S cell cycle checkpoint.
Discussion and Future Directions
The available data strongly support the potential of this compound as an antitumor agent. However, to advance its preclinical and potential clinical development, further detailed studies are imperative. Specifically, comprehensive dose-escalation and schedule-optimization studies in various tumor models are needed to establish optimal therapeutic windows. Furthermore, in-depth molecular studies are required to elucidate the precise signaling pathways modulated by this compound that lead to G1 cell cycle arrest. Identifying the direct molecular target(s) of this compound will be crucial for understanding its mechanism of action and for the development of potential biomarkers for patient selection. The significant intestinal toxicity also warrants further investigation to develop strategies for its management, such as co-administration of supportive care agents or the development of less toxic analogs.
References
Investigating RNA Synthesis Inhibition by Kazusamycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. with significant cytotoxic effects against various cancer cell lines.[1][2] One of its key mechanisms of action involves the inhibition of RNA synthesis, a critical process for cell growth and proliferation.[3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on RNA synthesis.
Quantitative Data Summary
The following table summarizes the reported cytotoxic and RNA synthesis inhibitory activities of this compound.
| Parameter | Cell Line | Concentration/IC50 | Exposure Time | Effect | Reference |
| Cytotoxicity (IC50) | L1210 Leukemia | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | Cytocidal activity | [1] |
| Cytotoxicity (IC100) | P388 Leukemia | 0.0016 µg/mL (1.6 ng/mL) | Not Specified | Cytocidal activity | [1] |
| Cytotoxicity (IC50) | HeLa | ~1 ng/mL | 72 hours | Cytotoxic activity | |
| RNA Synthesis Inhibition | L1210 Leukemia | 5-50 ng/mL | 2 hours | Moderate and specific inhibition | [3] |
| Cell Cycle Arrest | L1210 Leukemia | 5 ng/mL | 4 hours | G1 phase arrest | [3] |
Postulated Signaling Pathway for this compound-Induced RNA Synthesis Inhibition
While the precise signaling pathway of this compound remains to be fully elucidated, based on its known effects on nuclear morphology and RNA synthesis, a hypothetical pathway can be proposed. This compound may induce cellular stress, leading to the activation of stress-response kinases. These kinases could, in turn, modulate the activity of transcription factors or chromatin-remodeling proteins, ultimately leading to a downstream inhibition of RNA polymerase II (Pol II) activity and a reduction in global RNA synthesis.
Caption: Postulated signaling cascade of this compound leading to RNA synthesis inhibition.
Experimental Protocols
Assessment of RNA Synthesis Inhibition by [³H]-Uridine Incorporation Assay
This protocol provides a method to quantify the rate of RNA synthesis in cultured cells treated with this compound by measuring the incorporation of a radiolabeled RNA precursor, [³H]-uridine.
Experimental Workflow:
Caption: Workflow for the [³H]-Uridine incorporation assay.
Materials:
-
Cancer cell line of interest (e.g., L1210, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
[³H]-Uridine
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Ethanol, 70% (v/v), ice-cold
-
Lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 ng/mL) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 2, 4, 6 hours).
-
Radiolabeling: Add [³H]-uridine to each well at a final concentration of 1-5 µCi/mL.
-
Incubation: Incubate the cells for a short period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
Harvesting:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
-
Precipitation:
-
Add ice-cold 10% TCA to each well and incubate on ice for 15-30 minutes to precipitate macromolecules, including RNA.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol.
-
-
Lysis:
-
Air-dry the wells completely.
-
Add lysis buffer to each well to solubilize the precipitate.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Normalize the CPM values to the protein concentration of a parallel set of wells or to the cell number. Calculate the percentage of RNA synthesis inhibition relative to the vehicle-treated control.
In Vitro Transcription Assay
This assay directly measures the effect of this compound on the activity of RNA polymerase in a cell-free system.
Experimental Workflow:
Caption: Workflow for the in vitro transcription assay.
Materials:
-
Purified RNA Polymerase (e.g., human RNA Polymerase II)
-
Linear DNA template containing a strong promoter (e.g., CMV, SV40)
-
Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)
-
[α-³²P]UTP
-
Transcription buffer (containing MgCl₂, DTT, etc.)
-
This compound
-
RNase inhibitor
-
Stop solution (e.g., formamide (B127407) loading dye with EDTA)
-
Denaturing polyacrylamide gel
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Assembly: In a microfuge tube on ice, assemble the transcription reaction mixture containing transcription buffer, DTT, RNase inhibitor, ATP, CTP, GTP, [α-³²P]UTP, and the DNA template.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation: Add RNA polymerase to initiate the transcription reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis:
-
Denature the samples by heating.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Detection:
-
Dry the gel.
-
Visualize the radiolabeled RNA transcripts by exposing the gel to an autoradiography film or a phosphorimager screen.
-
-
Quantification: Quantify the intensity of the transcript bands using densitometry to determine the inhibitory effect of this compound.
Conclusion
The provided protocols offer robust methods for investigating the inhibitory effects of this compound on RNA synthesis. The [³H]-uridine incorporation assay provides a quantitative measure of RNA synthesis in a cellular context, while the in vitro transcription assay allows for the direct assessment of the compound's effect on RNA polymerase activity. Further investigation into the specific molecular target and the upstream signaling pathways affected by this compound will provide a more complete understanding of its mechanism of action and its potential as an anticancer therapeutic.
References
Troubleshooting & Optimization
Kazusamycin B solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of Kazusamycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antitumor antibiotic produced by Streptomyces sp.[1][2] It is a hydroxylated analogue of Leptomycin A and functions as a nuclear export inhibitor.[1] Its primary target is the chromosomal region maintenance 1 (CRM1 or Exportin 1) protein, which is essential for the nuclear export of various proteins and RNA molecules.[3][4][5] By inhibiting CRM1, this compound causes the nuclear accumulation of tumor suppressor proteins and other molecules, leading to cell cycle arrest at the G1 phase and inhibition of cell growth.[6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in ethanol (B145695) and methanol.[1][][8] Ethanol is the recommended solvent.[1][] It has poor solubility in water.[][8]
Q3: Is this compound stable in DMSO?
No, this compound is unstable in Dimethyl sulfoxide (B87167) (DMSO).[1][][8] It is crucial to avoid using DMSO as a solvent for this compound.
Q4: How should I store this compound?
This compound should be stored at -20°C.[1] It is shipped on blue ice to maintain its stability during transport.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Researchers should adapt this protocol based on their specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous ethanol (ACS grade or higher)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the volume of ethanol required to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Carefully add the calculated volume of anhydrous ethanol to the vial containing the this compound powder.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendation |
| Ethanol | Soluble | Recommended solvent for creating stock solutions.[1][] |
| Methanol | Soluble | An alternative solvent to ethanol.[1][] |
| Water | Poor | Not recommended for creating primary stock solutions.[][8] |
| DMSO | Unstable | Avoid use. this compound degrades in DMSO.[1][][8] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Exposure Time | Observed Effect |
| L1210 Leukemia Cells | Cytocidal Activity (IC₅₀) | 0.0018 µg/mL | Not specified | Potent cytocidal activity.[2] |
| P388 Leukemia Cells | Cytocidal Activity (IC₁₀₀) | 0.0016 µg/mL | Not specified | Potent cytocidal activity.[2] |
| Various Tumor Cells | Growth Inhibition (IC₅₀) | ~1 ng/mL | 72 hours | Broad antitumor spectrum.[9] |
| L1210 Cells | Cell Cycle Analysis | 5 ng/mL | 24 hours | Arrested cell cycle at G1 phase.[6] |
| Doxorubicin-resistant P388 | In Vitro Activity | Not specified | Not specified | Active against doxorubicin-resistant cells.[9] |
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Issue 1: Low or No Compound Activity in Cellular Assays
-
Possible Cause 1: Improper Solvent.
-
Possible Cause 2: Compound Degradation.
-
Solution: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium immediately before each experiment. Avoid prolonged storage of diluted solutions.
-
-
Possible Cause 3: Adsorption to Plastics.
-
Solution: Like many hydrophobic compounds, this compound may adsorb to plastic surfaces. For sensitive assays, consider using low-protein-binding labware.
-
Issue 2: Precipitate Formation in Cell Culture Medium
-
Possible Cause 1: Poor Aqueous Solubility.
-
Solution: this compound has poor water solubility.[][8] When diluting your ethanol stock solution into the aqueous culture medium, ensure thorough mixing. The final concentration of ethanol in the medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity and to minimize precipitation.
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Some components of cell culture media, such as proteins in fetal bovine serum (FBS), can interact with small molecules. If precipitation is observed, consider testing the compound's stability in different basal media or reducing the serum concentration during the treatment period, if your cell line can tolerate it.
-
Visualizations
Caption: CRM1-mediated nuclear export pathway and its inhibition by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for loss of this compound activity.
References
- 1. usbio.net [usbio.net]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Leptomycin - Wikipedia [en.wikipedia.org]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. toku-e.com [toku-e.com]
- 9. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kazusamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of Kazusamycin B, particularly in Dimethyl Sulfoxide (B87167) (DMSO). This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution in DMSO losing activity?
A1: this compound is known to be unstable in DMSO.[1] This instability is likely due to the reactivity of specific functional groups within the this compound structure with DMSO itself or with trace contaminants like water. Degradation of the molecule will lead to a loss of its biological activity. It is recommended to use alternative solvents or to prepare fresh solutions in DMSO immediately before use and store them for the shortest time possible, at low temperatures, and protected from light.
Q2: What are the potential chemical reactions causing the instability of this compound in DMSO?
A2: While specific degradation pathways for this compound in DMSO have not been published, based on its chemical structure, several reactions are likely to contribute to its instability:
-
Pummerer-type Rearrangement: The carboxylic acid group of this compound can react with activated DMSO, potentially leading to the formation of a methylthiomethyl (MTM) ester. This reaction modifies the carboxylic acid moiety, which is likely crucial for its biological activity.
-
Oxidation of Hydroxyl Groups: this compound possesses multiple hydroxyl (-OH) groups. DMSO is a known oxidizing agent, particularly under certain conditions (e.g., in the presence of activators, which could be trace impurities). These hydroxyl groups could be oxidized to ketones or aldehydes, altering the molecule's structure and function.
-
Lactone Ring Opening: The δ-lactone ring is a critical feature of this compound. While stable under many conditions, lactones can be susceptible to hydrolysis, a reaction that can be accelerated in the presence of DMSO, especially if water is present. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can then participate in the hydrolysis of the lactone ring, leading to an inactive, open-chain form of the molecule.
-
Degradation of the Polyunsaturated Chain: The long, polyunsaturated fatty acid chain of this compound is susceptible to oxidation. While not a direct reaction with DMSO, the solvent environment can influence the stability of this system.
Q3: What are the recommended solvents for dissolving this compound?
A3: The manufacturer suggests that this compound is soluble in ethanol (B145695) or methanol (B129727).[1] These protic solvents are generally less reactive towards the functional groups of this compound compared to DMSO. It is advisable to use high-purity, anhydrous solvents to minimize degradation.
Q4: How should I store stock solutions of this compound?
A4: For maximal stability, it is recommended to store this compound as a solid at -20°C.[1] If a stock solution is necessary, prepare it in a recommended solvent like ethanol or methanol at a high concentration, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C. If DMSO must be used, prepare the solution immediately before the experiment and do not store it.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in an in vitro assay. | Degradation of this compound in DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous ethanol or methanol immediately before use. 2. If DMSO is mandatory for the experiment, prepare the DMSO solution right before adding it to the assay medium and minimize the incubation time. 3. Perform a dose-response curve with the fresh stock to confirm its potency. |
| Inconsistent experimental results between different batches of this compound solutions. | 1. Variability in the age and storage conditions of the DMSO stock solutions. 2. Use of non-anhydrous DMSO, leading to hydrolysis. | 1. Strictly adhere to a protocol of preparing fresh solutions for each experiment. 2. Use a new, unopened bottle of anhydrous, high-purity DMSO. 3. Ensure all glassware is thoroughly dried before preparing solutions. |
| Precipitation observed when diluting a DMSO stock solution into aqueous buffer. | This compound has poor water solubility. | 1. Optimize the final concentration of DMSO in the aqueous buffer to maintain solubility. A final concentration of <0.1% DMSO is often tolerated by cells and can keep the compound in solution. 2. Consider using a surfactant or other formulation strategies if solubility issues persist. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous ethanol or methanol of the highest purity available.
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Different Solvents
This protocol can be adapted to compare the stability of this compound in DMSO versus other solvents.
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mM) in both anhydrous DMSO and anhydrous ethanol.
-
Incubation: Aliquot the solutions and incubate them under different conditions (e.g., room temperature, 4°C, -20°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).
-
HPLC-UV: Monitor the decrease in the peak area of the parent this compound molecule and the appearance of new peaks corresponding to degradation products.
-
LC-MS: Identify the mass of the parent compound and any potential degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound as a function of time for each solvent and storage condition to determine its stability.
Visualizations
Figure 1. Potential degradation pathways of this compound in DMSO.
Figure 2. Workflow for assessing the stability of this compound.
References
Optimal storage conditions for Kazusamycin B (-20°C)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and use of Kazusamycin B, with a specific focus on its stability and handling at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound should be stored at -20°C for long-term stability.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in ethanol (B145695) or methanol.[1][2] It is important to note that this compound is unstable in DMSO.[1][2] For optimal stability, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is an inhibitor of nuclear export.[1] It acts as a potent antitumor, antibacterial, and antifungal agent.[1][3] Like its analog Leptomycin B, it is understood to target the CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1) protein, which is essential for the nuclear export of various proteins and RNA.[4][5] This inhibition leads to the nuclear accumulation of tumor suppressor proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Q4: What are the known cellular effects of this compound treatment?
A4: this compound has been shown to inhibit cell growth and arrest the cell cycle at the G1 phase.[6] This G1 arrest is a common consequence of the nuclear accumulation of cell cycle regulators like p53 and the subsequent activation of cyclin-dependent kinase inhibitors such as p21.[1][3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Activity | Improper storage or handling. | Ensure the compound is stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm that the correct solvent (ethanol or methanol) was used for reconstitution and that DMSO was avoided. |
| Degradation of the compound in solution. | Prepare fresh stock solutions regularly. When diluting for experiments, use pre-chilled buffers where appropriate and minimize the time the compound spends at room temperature. | |
| Inconsistent Experimental Results | Variability in cell culture conditions. | Maintain consistent cell densities, passage numbers, and media formulations between experiments. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Inaccurate pipetting of the potent compound. | Use calibrated pipettes and appropriate techniques for handling small volumes of potent compounds. Perform serial dilutions carefully to ensure accurate final concentrations. | |
| Unexpected Cytotoxicity in Control Cells | Solvent toxicity. | Ensure the final concentration of the solvent (ethanol or methanol) in the cell culture medium is below the toxic threshold for your specific cell line. Run a vehicle-only control to assess solvent effects. |
| No Observable Effect on Nuclear Export | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your cell line. |
| Cell line resistance. | Some cell lines may have intrinsic or acquired resistance to CRM1 inhibitors. Consider using a different cell line or a positive control compound like Leptomycin B to confirm the experimental setup. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity via Immunofluorescence Staining of a Nuclear Export-Sensitive Protein (e.g., p53)
Objective: To qualitatively assess the inhibition of nuclear export by this compound by observing the nuclear accumulation of a protein that is typically exported to the cytoplasm.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 nM) or a vehicle control (ethanol) for a predetermined time (e.g., 3-6 hours). Include a positive control if available (e.g., Leptomycin B).
-
Fixation: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a known CRM1 cargo protein (e.g., anti-p53 antibody) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Increased nuclear localization of the target protein in this compound-treated cells compared to the vehicle control indicates inhibition of nuclear export.
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
Objective: To quantify the G1 cell cycle arrest induced by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with desired concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing PI and RNase A).[8][9]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[2] Collect data for at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population in treated cells compared to control cells indicates G1 arrest.
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced G1 cell cycle arrest pathway.
Caption: CRM1-mediated nuclear export and its inhibition.
References
- 1. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. CRM1-mediated nuclear export: to the pore and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Managing and Reducing Cumulative Toxicity of Kazusamycin B In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo cumulative toxicity of Kazusamycin B.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cumulative toxicity with this compound in our mouse models, leading to weight loss and mortality. What is the likely cause?
A1: The cumulative toxicity of this compound is a known challenge and is highly dependent on the dosing regimen and the specific tumor model being used.[1] While the precise molecular mechanism of this compound's cumulative toxicity is not fully elucidated in publicly available literature, studies on the related compound, Kazusamycin A, suggest two potential contributing factors:
-
Gastrointestinal Damage: Kazusamycin A has been shown to cause severe diarrhea due to necrosis and/or lysis of the mucous membrane of the small intestine.[2] It is plausible that this compound exerts similar effects, leading to nutrient malabsorption, dehydration, and systemic toxicity.
-
Reactivity of the α,β-Unsaturated δ-Lactone Moiety: The chemical structure of kazusamycins includes a reactive α,β-unsaturated δ-lactone moiety. This functional group can react with biological nucleophiles, such as proteins and nucleic acids, via Michael-type addition. This non-specific reactivity can lead to off-target effects and contribute to cellular and tissue damage, including potential hepatic toxicity.[3]
Q2: How can we mitigate the cumulative toxicity of this compound without compromising its antitumor efficacy?
A2: There are three primary strategies to consider for reducing the in vivo toxicity of this compound:
-
Optimization of Dosing Schedule: Intermittent administration has been shown to significantly reduce the cumulative toxicity of this compound while maintaining a similar therapeutic effect compared to successive daily administration.[1] Experimenting with different dosing schedules (e.g., every other day, twice weekly) is a critical first step.
-
Chemical Modification (Analog Synthesis): For long-term drug development, synthesizing analogs of this compound with reduced toxicity is a promising approach. Research on Kazusamycin A has demonstrated that modifying the α,β-unsaturated δ-lactone moiety can lead to derivatives with comparable antitumor potency but significantly lower hepatic toxicity.[3]
-
Advanced Drug Delivery Systems: Encapsulating this compound in a drug delivery system, such as liposomes or chitosan-based nanoparticles, can alter its pharmacokinetic profile, reduce systemic exposure, and potentially target the drug to the tumor site. This strategy has been successfully employed to reduce the toxicity of other potent but toxic anticancer agents.
Q3: Are there any data on the maximum tolerated dose (MTD) of this compound?
A3: The maximum tolerated dose (MTD) of this compound is highly dependent on the tumor model and the administration regimen. For instance, the MTD in mice with subcutaneous tumors is markedly higher than in mice with ascitic leukemia like P388.[1] Therefore, it is essential to determine the MTD empirically for your specific experimental setup.
Q4: What are the key differences in toxicity between Kazusamycin A and this compound?
A4: Comparative studies have indicated that there is no significant difference in the effectiveness or toxicity profile between Kazusamycin A and this compound.[1] Therefore, literature and strategies pertaining to the toxicity of Kazusamycin A are likely relevant to this compound.
Troubleshooting Guides
Issue: Excessive weight loss (>15%) and signs of distress in animals treated with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dosing regimen is too aggressive. | 1. Switch from a successive daily dosing schedule to an intermittent one (e.g., every other day or twice a week).[1]2. Perform a dose-finding study to re-establish the MTD for the new schedule. | Reduced weight loss and improved animal welfare while maintaining antitumor activity. |
| Gastrointestinal toxicity. | 1. Monitor for signs of diarrhea.[2]2. Provide supportive care, such as hydration and nutritional supplements.3. Consider co-administration of agents that protect the gastrointestinal mucosa, though this requires careful validation to avoid interference with this compound's efficacy. | Alleviation of diarrhea and stabilization of body weight. |
| Off-target systemic toxicity. | 1. Explore formulating this compound in a liposomal or nanoparticle-based delivery system to alter its biodistribution and reduce exposure to healthy tissues. | Decreased systemic toxicity markers and improved tolerability. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) with an Intermittent Dosing Schedule
This protocol outlines a general procedure for determining the MTD of this compound using an intermittent dosing schedule in a subcutaneous tumor model in mice.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) with subcutaneously implanted tumors.
-
Group Allocation: Divide mice into groups of 5-10. Include a vehicle control group and at least 3-4 dose-level groups for this compound.
-
Dose Selection: Based on existing data, start with a dose range that is expected to span from no observable adverse effects to dose-limiting toxicity.
-
Administration: Administer this compound intraperitoneally (or via the desired route) on an intermittent schedule (e.g., Monday, Wednesday, Friday).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
-
Measure tumor volume 2-3 times per week.
-
-
Endpoint: The study duration is typically 2-4 weeks, or until tumors in the control group reach a predetermined size. Euthanize animals if they lose more than 15-20% of their initial body weight or show signs of severe distress.
-
MTD Definition: The MTD is the highest dose that does not cause mortality or a persistent weight loss of more than 15% and does not induce other signs of dose-limiting toxicity.
Protocol 2: Preparation of Liposomal this compound (Conceptual)
This is a conceptual protocol for the formulation of this compound into liposomes, a strategy to reduce its systemic toxicity.
-
Lipid Film Hydration Method:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture).
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with a buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids, with gentle agitation.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the encapsulation efficiency using a suitable analytical method (e.g., HPLC).
-
Visualizations
Caption: Workflow for mitigating this compound toxicity.
Caption: Hypothesized toxicity pathways for this compound.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Kazusamycin B Dosage for Different Tumor Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Kazusamycin B. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antitumor antibiotic that primarily functions by inhibiting cell growth and inducing cell cycle arrest at the G1 phase.[1] This blockage prevents cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation.
Q2: I am not observing the expected cytotoxicity with this compound. What are the possible reasons?
A2: Several factors can influence the efficacy of this compound:
-
Cell Line Sensitivity: The cytotoxic effect of this compound is highly dependent on the specific tumor cell line being used. Some cell lines, such as L1210 and human lung cancer LX-1, have been reported to be less sensitive.[2]
-
Dosage and Exposure Time: The inhibitory effect of this compound is both concentration and time-dependent. Ensure that you are using an appropriate concentration range and a sufficient exposure duration. For many tumor cells, an IC50 value of around 1 ng/mL is observed after 72 hours of exposure.[2]
-
Drug Stability: Ensure the proper storage and handling of your this compound stock solution to maintain its potency.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. This typically involves treating the cells with a serial dilution of this compound for a fixed period (e.g., 24, 48, or 72 hours) and then assessing cell viability using an assay such as the MTT or XTT assay.
Q4: What is the expected morphological change in cells after this compound treatment?
A4: In cultured L1210 cells, treatment with this compound has been observed to cause changes in the intranuclear structure within 4 hours. Longer exposure (over 12 hours) can lead to abnormal condensation of nuclei.[1]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro cytotoxic activity of this compound against various tumor cell lines. It is important to note that these values are a guide, and optimal concentrations should be determined empirically for your specific experimental system.
| Cell Line | IC50 (µg/mL) | Exposure Time (hours) | Notes |
| L1210 Leukemia | 0.0018 | Not Specified | |
| P388 Leukemia | 0.0016 (IC100) | Not Specified | IC100 is the concentration that inhibits 100% of cell growth. |
| Various Tumor Cells | ~0.001 | 72 | General value reported for a range of tumor cells.[2] |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the cytotoxic effect of this compound on adherent or suspension tumor cell lines.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium immediately before adding the drug.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software package.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of a tumor cell line.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect the cells in a tube.
-
For suspension cells, directly collect the cells from the wells.
-
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
The precise molecular mechanism by which this compound induces G1 phase arrest has not been fully elucidated. However, the G1 to S phase transition is a critical checkpoint controlled by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). A key event is the phosphorylation of the Retinoblastoma (Rb) protein by Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which leads to the release of the E2F transcription factor, allowing the transcription of genes necessary for DNA synthesis. This compound is hypothesized to interfere with this pathway, leading to the observed G1 arrest.
Caption: Hypothesized mechanism of this compound-induced G1 cell cycle arrest.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the optimal dosage of this compound for a specific tumor cell line.
Caption: Standard workflow for optimizing this compound dosage in vitro.
References
Intermittent vs. successive administration of Kazusamycin B
Welcome to the technical support center for Kazusamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on comparing intermittent and successive administration protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antitumor antibiotic that has been shown to inhibit cell growth and arrest the cell cycle at the G1 phase.[1] This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation.
Q2: What is the key difference in outcome between intermittent and successive administration of this compound?
While both intermittent and successive (continuous) administration of this compound can achieve similar therapeutic effects, intermittent administration has been shown to significantly reduce the cumulative toxicity of the drug.[2]
Q3: Is there a difference in efficacy between Kazusamycin A and this compound?
Comparative studies have indicated that there is no significant difference in the effectiveness of Kazusamycin A and its analog, this compound.[2]
Q4: What are the known toxicities associated with this compound?
The effective dose and toxicity of this compound are highly dependent on the tumor cell line and the administration regimen used.[2] In animal models, the maximum tolerated dose was found to be much higher in mice with subcutaneous tumors compared to those with ascitic leukemia.[2] A related compound, Kazusamycin A, has been reported to induce severe diarrhea due to necrosis of the intestinal mucous membrane, while myelotoxicity was relatively slight.[3]
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assay results between replicates.
-
Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in multi-well plates.
-
Suggested Solution:
-
Ensure a homogenous single-cell suspension before and during plating.
-
Use calibrated pipettes and maintain a consistent pipetting technique.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media instead.
-
Issue 2: Low signal or unexpectedly high IC50 value in cytotoxicity assays.
-
Possible Cause: Suboptimal cell density, compound instability, or compound precipitation.
-
Suggested Solution:
-
Determine the optimal seeding density for your specific cell line through a preliminary experiment.
-
Assess the stability of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO₂). A protocol for this is provided below.
-
Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) and final culture medium. Visually inspect for any precipitation.
-
Issue 3: Discrepancy between cytotoxicity data and cell cycle analysis.
-
Possible Cause: The chosen cytotoxicity assay may not be optimal for detecting G1 arrest. For example, a short-term viability assay might not capture the full effect of a cytostatic agent.
-
Suggested Solution:
-
Use a proliferation assay that measures changes in cell number over a longer time course (e.g., 48-72 hours).
-
Correlate cytotoxicity data with cell cycle analysis (e.g., propidium (B1200493) iodide staining followed by flow cytometry) to confirm G1 arrest.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of Intermittent vs. Successive Administration of this compound
| Administration Schedule | Therapeutic Effect | Cumulative Toxicity | Reference |
| Intermittent | Similar to successive administration | Greatly reduced | [2] |
| Successive (Continuous) | Similar to intermittent administration | Higher than intermittent | [2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 | Exposure Time | Reference |
| L1210 Leukemia | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [4] |
| P388 Leukemia | IC100 at 0.0016 µg/mL (1.6 ng/mL) | Not Specified | [4] |
| General Tumor Cells | ~1 ng/mL | 72 hours | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Preparation: Prepare the this compound working solution in your cell culture medium (with and without serum) at the highest concentration you plan to use in your experiments.
-
Incubation: Aliquot the solution into sterile tubes and incubate them under the same conditions as your cell culture experiments (37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Sample Processing: Immediately stop any potential degradation by freezing the sample at -80°C or by immediate extraction with a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analysis: Analyze the concentration of the parent this compound compound in the samples using a validated analytical method such as HPLC-MS/MS.
-
Data Interpretation: Plot the concentration of this compound over time to determine its stability profile in the cell culture medium.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: General pathway of G1 cell cycle arrest.
Caption: General mitochondrial apoptosis pathway.
Experimental Workflow Diagram
Caption: In vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of intermittent vs. continuous and of adriamycin vs. methotrexate 5-drug chemotherapy for advanced breast cancer. A Cancer and Leukemia Group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. atlantisbioscience.com [atlantisbioscience.com]
Managing off-target effects of Kazusamycin B
Technical Support Center: Kazusamycin B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the off-target effects of this compound and to offer standardized protocols for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent anti-tumor antibiotic.[1] Its primary mechanism of action is the inhibition of vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying intracellular compartments like lysosomes.[2][3] V-ATPase inhibition disrupts cellular pH homeostasis, leading to energy stress, induction of autophagy, and ultimately, apoptosis in cancer cells.[2]
Q2: What are the known or potential off-target effects of this compound?
A2: While potent, this compound can exhibit off-target effects, primarily manifesting as cytotoxicity towards non-cancerous cells.[4] V-ATPases are ubiquitous in eukaryotic cells, not just cancer cells, and are crucial for processes in lysosomes, endosomes, and the Golgi apparatus.[3] Non-specific inhibition can lead to a multitude of undesirable effects.[3] Therefore, observed cytotoxicity may not be solely due to the intended anti-cancer mechanism but could represent a generalized disruption of vital cellular functions in healthy cells. It is crucial to validate that the drug's efficacy in an experimental model is not solely due to off-target interactions.[5][6]
Q3: My non-cancerous (control) cell line is showing high cytotoxicity. How can I mitigate this?
A3: High cytotoxicity in normal cells is a key challenge. Consider the following strategies:
-
Dose Optimization: Determine the IC50 (the concentration that inhibits 50% of cell viability) for both your cancer and non-cancerous cell lines.[7] Aim for a therapeutic window where the concentration is effective against cancer cells but has minimal impact on normal cells. This compound has shown IC50 values around 1 ng/mL for some tumor cells.[4][8]
-
Intermittent Dosing: Studies have shown that intermittent administration can significantly reduce the cumulative toxicity of this compound while maintaining a similar therapeutic effect compared to continuous administration.[4]
-
Use of a Rescue Agent: Depending on the specific off-target effect, a rescue agent could be employed. For example, if the toxicity is related to lysosomal dysfunction, agents that promote lysosomal stability could be explored, though this is highly experimental.
Q4: How can I confirm that the observed apoptosis is due to on-target V-ATPase inhibition?
A4: This is a critical validation step. A multi-pronged approach is recommended:
-
Measure V-ATPase Activity: Directly measure the V-ATPase activity in your cells or isolated lysosomes after treatment with this compound. A significant reduction in activity would support an on-target effect. This can be done using a colorimetric assay that measures released inorganic phosphate (B84403).[9][10]
-
Use a Known V-ATPase Inhibitor: Use a well-characterized V-ATPase inhibitor, like Bafilomycin A1, as a positive control.[2][3] If this compound and Bafilomycin A1 produce similar downstream effects (e.g., lysosomal pH change, apoptosis markers), it strengthens the on-target hypothesis.
-
Assess Lysosomal pH: V-ATPase inhibition leads to an increase in lysosomal pH. Use a pH-sensitive fluorescent probe (e.g., LysoSensor dyes) to measure this change in treated cells.
-
Genetic Knockdown: Use siRNA or CRISPR to knock down a key subunit of the V-ATPase complex. If the knockdown cells become resistant to this compound, it strongly indicates the drug acts through V-ATPase.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Time-Dependent Drug Efficacy: The cytotoxicity of Kazusamycin is dependent on the incubation time.[8] The IC50 value can differ significantly based on the assay endpoint (e.g., 24, 48, or 72 hours).[7] 2. Cell Health & Density: Inconsistent cell passage number, confluency, or initial seeding density. 3. Drug Preparation: Inconsistent preparation or storage of this compound stock solutions. | 1. Standardize Incubation Time: Strictly adhere to a consistent incubation time across all experiments for comparability. Report the time point along with the IC50 value. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at the same density and ensure they are in the logarithmic growth phase. 3. Consistent Drug Handling: Prepare fresh dilutions from a validated stock solution for each experiment. Aliquot and store the stock at -20°C or lower to avoid freeze-thaw cycles. |
| No apoptotic effect observed at expected concentrations. | 1. Cell Line Resistance: The specific cancer cell line may be resistant or less sensitive to this compound.[4] 2. Drug Inactivity: The drug may have degraded due to improper storage or handling. 3. Incorrect Apoptosis Assay: The chosen assay may not be sensitive enough or timed correctly to detect apoptosis. | 1. Test a Positive Control Cell Line: Use a cell line known to be sensitive to this compound (e.g., P388 or L1210 leukemia cells) to confirm drug activity.[1] 2. Confirm Drug Activity: Test the drug on a sensitive cell line. 3. Use Multiple Apoptosis Markers: Assess apoptosis using multiple methods, such as Annexin V/PI staining, caspase-3/7 activity assays, and TUNEL staining at different time points (e.g., 12, 24, 48 hours).[11][12] |
| Drug precipitates in cell culture media. | 1. Solubility Issues: this compound is a lipophilic molecule and may have poor solubility in aqueous media at high concentrations. 2. Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the media may be too high, causing cytotoxicity. | 1. Check Solvent and Final Concentration: Ensure the stock solution is fully dissolved before diluting into media. Test the solubility limit in your specific media. 2. Use a Solvent Control: Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to rule out solvent-induced toxicity. Keep the final solvent concentration below 0.5%, and ideally below 0.1%. |
Data Summary
Table 1: In Vitro Cytotoxicity of this compound Against Various Cell Lines
| Cell Line | Type | IC50 Value | Exposure Time |
| P388 Leukemia | Murine Leukemia | ~1 ng/mL | 72 hours |
| L1210 Leukemia | Murine Leukemia | 1.8 ng/mL (0.0018 µg/mL) | Not Specified |
| HeLa | Human Cervical Cancer | ~1 ng/mL | 72 hours |
| Various Tumor Cells | General | ~1 ng/mL | 72 hours |
| (Data compiled from multiple sources.[1][4][8] IC50 values can vary based on experimental conditions.) |
Visualizations and Workflows
Signaling Pathway
Caption: On-target pathway of this compound leading to apoptosis.
Experimental Workflow
Caption: Workflow for troubleshooting high off-target cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the IC50 value of this compound.
Materials:
-
96-well cell culture plates
-
Cancer and non-cancerous cell lines
-
Complete culture medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: V-ATPase Activity Assay (Colorimetric)
This protocol measures V-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP.[10]
Materials:
-
Lysosomal-enriched fractions from treated and untreated cells
-
Assay Buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).[10]
-
ATP solution (100 mM).[10]
-
MgCl2 solution (100 mM).[10]
-
V-ATPase specific inhibitors (Bafilomycin A1) and inhibitors for other ATPases (e.g., vanadate (B1173111) for P-type, azide (B81097) for F-type).[9]
-
Malachite Green reagent for phosphate detection.[10]
-
Phosphate standard solution.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix. For each sample, combine the lysosomal fraction with Assay Buffer containing inhibitors for non-V-type ATPases.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and MgCl2 to a final concentration of ~5 mM. Incubate at 37°C.[13]
-
Time Points: Collect samples at regular intervals (e.g., 0, 15, 30, 60 minutes).[14] Stop the reaction immediately by adding a stop solution or by flash-freezing.[14]
-
Phosphate Detection: Add the Malachite Green reagent to each sample.[10] The reagent will change color in the presence of inorganic phosphate.
-
Quantification: Measure the absorbance at ~620-650 nm. Calculate the amount of phosphate released using a standard curve generated with known phosphate concentrations.
-
Determine V-ATPase Specific Activity: To determine the specific contribution of V-ATPase, run a parallel reaction in the presence of Bafilomycin A1. The difference in phosphate release between the sample without Bafilomycin A1 and the sample with Bafilomycin A1 represents the V-ATPase-specific activity.[9]
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Maximum tolerated dose of Kazusamycin B in mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the determination of the maximum tolerated dose (MTD) of Kazusamycin B in mice.
Frequently Asked Questions (FAQs)
Q1: What is the maximum tolerated dose (MTD) of this compound in mice?
A1: A specific numerical MTD for this compound has not been definitively established in publicly available literature. However, studies have shown that the MTD is highly dependent on the experimental model and administration regimen. The MTD in mice with subcutaneous tumors is considerably higher than in those bearing ascitic leukemia, such as the P388 model[1].
Q2: How does the administration schedule affect the toxicity of this compound?
A2: Intermittent administration of this compound has been shown to significantly reduce its cumulative toxicity in mice compared to a continuous daily administration schedule[1]. This suggests that providing recovery periods between doses allows the animals to better tolerate the compound.
Q3: What are the known toxic effects of this compound in mice?
A3: While specific toxic effects are not detailed in the available literature, it is known that exceeding the MTD can lead to increased toxicity. The effective dose range and toxicity are markedly dependent on the tumor line being tested and the administration regimen used[1]. Researchers should closely monitor animals for signs of toxicity such as weight loss, behavioral changes, and other indicators of poor health.
Q4: What is the mechanism of action of this compound?
A4: this compound has been shown to inhibit cell growth by arresting the cell cycle at the G1 phase[2]. This arrest prevents cells from proceeding to the S phase, thereby inhibiting DNA replication and cell proliferation.
Troubleshooting Guide for MTD Determination
Determining the appropriate dose of this compound for your in vivo studies is a critical step. Below are common issues and troubleshooting strategies.
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality or excessive toxicity at initial doses. | The starting dose is too high for the specific mouse strain or tumor model. | - Start with a lower dose range. - Switch to an intermittent dosing schedule (e.g., every other day or twice weekly) to reduce cumulative toxicity[1]. - Ensure the health status of the mice is optimal before starting the experiment. |
| No observable anti-tumor effect. | The dose is too low. | - Gradually escalate the dose in subsequent cohorts of animals. - Consider a more frequent administration schedule, while carefully monitoring for toxicity. - Verify the viability and tumorigenicity of the cancer cell line used. |
| High variability in toxicity and efficacy between animals. | Inconsistent drug administration, or biological variability within the animal cohort. | - Ensure precise and consistent administration techniques (e.g., intraperitoneal injection volume and location). - Use a sufficient number of animals per group to account for biological variability. - Standardize animal characteristics such as age, weight, and sex. |
| Difficulty in establishing a therapeutic window. | The effective dose is very close to the toxic dose. | - Explore different intermittent dosing schedules to widen the therapeutic window. - Consider combination therapy with other agents to potentially enhance efficacy at a lower, less toxic dose of this compound. |
Experimental Protocols
General Protocol for Determining Maximum Tolerated Dose (MTD)
This is a generalized protocol and should be adapted based on the specific experimental design.
Caption: Workflow for MTD Determination of this compound in Mice.
Signaling Pathway
Caption: Proposed Mechanism of Action of this compound via G1 Cell Cycle Arrest.
References
Avoiding degradation of Kazusamycin B in experimental setups
Welcome to the technical support center for Kazusamycin B. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of this compound during experimental setups. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this potent anti-tumor antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel anti-tumor antibiotic isolated from Streptomyces sp.[1] It is structurally related to Kazusamycin A and Leptomycin B, all of which are characterized by an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[2] While its direct cellular target is not definitively established in publicly available literature, its analogy to Leptomycin B strongly suggests that it acts as a nuclear export inhibitor. Leptomycin B is known to covalently bind to and inactivate CRM1 (Chromosomal Region Maintenance 1 or Exportin 1), a key protein in the nuclear export of proteins and RNA.[3][4][5] This inhibition of nuclear export leads to the accumulation of tumor suppressor proteins in the nucleus, ultimately causing cell cycle arrest, typically at the G1 phase.[6]
Q2: How should I store this compound to ensure its stability?
To maintain the stability and activity of this compound, it is crucial to follow proper storage procedures. Based on the handling recommendations for its close analogue, Leptomycin B, this compound should be stored as a solution at -20°C and protected from light.[7] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: In what solvent should I dissolve this compound?
This compound should be dissolved in ethanol (B145695).[7] Its analogue, Leptomycin B, is soluble and stable in ethanol. It is critical to avoid using dimethyl sulfoxide (B87167) (DMSO) as a solvent, as Leptomycin B is known to be unstable in DMSO.[7] For final dilutions into aqueous culture media, the ethanol concentration should be kept to a minimum to avoid solvent-induced cellular toxicity.
Q4: What are the visible signs of this compound degradation in my experiments?
Degradation of this compound will likely result in a loss of its biological activity. If you observe a diminished or complete lack of the expected cytotoxic or cell cycle arrest effects at previously effective concentrations, degradation of the compound should be suspected. This could manifest as a failure to see a reduction in cell viability or an absence of G1 phase arrest in flow cytometry analysis.
Q5: Can I use this compound in combination with other therapeutic agents?
The use of this compound in combination with other drugs should be approached with caution and requires empirical testing. As it is known to be effective against doxorubicin-resistant P388 cells, there is potential for synergistic or additive effects with other chemotherapeutic agents.[1] However, interactions with other compounds that may affect its stability or cellular uptake are possible. Preliminary dose-response experiments for each compound individually and in combination are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | 1. Degradation of this compound: Improper storage, handling, or use of an inappropriate solvent (e.g., DMSO).2. Incorrect concentration: Calculation error or use of a concentration below the effective range for the specific cell line.[1] | 1. Verify Storage and Handling: Ensure the compound is stored at -20°C, protected from light, and dissolved in ethanol. Prepare fresh dilutions from a new aliquot for each experiment.2. Confirm Concentration: Re-calculate the required concentration and perform a dose-response experiment to determine the optimal IC50 for your cell line. |
| Precipitate forms in the culture medium. | 1. Low solubility in aqueous media: The final concentration of this compound exceeds its solubility limit in the culture medium.2. Interaction with media components: Potential interaction with serum proteins or other media supplements. | 1. Optimize Dilution: Ensure the final ethanol concentration is minimal. Perform the final dilution directly into the pre-warmed culture medium with vigorous mixing.2. Test Different Media Formulations: If precipitation persists, consider testing different serum lots or serum-free media formulations. |
| High background cell death in control (vehicle-treated) group. | 1. Ethanol toxicity: The concentration of ethanol used as a vehicle is too high for the cell line. | 1. Reduce Vehicle Concentration: Ensure the final ethanol concentration in the culture medium is well below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control with varying ethanol concentrations to determine the non-toxic range. |
| Variability between experimental replicates. | 1. Uneven drug distribution: Inadequate mixing of this compound in the culture medium.2. Inconsistent cell seeding: Variations in cell number across wells or plates. | 1. Ensure Homogeneous Solution: Mix the culture medium thoroughly after adding the this compound solution before dispensing it to the cells.2. Standardize Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers are plated for each replicate. |
Stability and Handling of this compound
The following table summarizes the recommended conditions for handling and storing this compound, largely inferred from data on its analogue, Leptomycin B.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To minimize chemical degradation over time.[7] |
| Solvent | Ethanol | This compound is soluble and stable in ethanol. Avoid DMSO.[7] |
| Light Exposure | Protect from light | To prevent photodegradation.[7] |
| Freeze-Thaw Cycles | Minimize by preparing aliquots | Repeated freezing and thawing can lead to degradation. |
| Working Conditions | Keep on ice when in use | To reduce the rate of degradation during experimental setup.[7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the compound in high-purity ethanol to a convenient stock concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Dispense into small-volume aliquots in amber or light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Treatment of Cells with this compound
-
Thaw an aliquot of the this compound stock solution on ice.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
-
Pre-warm the cell culture medium to 37°C.
-
Directly add the calculated volume of the this compound stock solution to the pre-warmed medium and mix immediately by gentle inversion or swirling. The final ethanol concentration should ideally be below 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
For the vehicle control, add an equivalent volume of ethanol to the culture medium.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: Workflow for handling and applying this compound in experiments.
Caption: Inhibition of CRM1-mediated nuclear export by this compound.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Leptomycin B | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Kazusamycin B and Kazusamycin A
In the landscape of anti-tumor antibiotics, Kazusamycin A and Kazusamycin B, both isolated from Streptomyces sp., have demonstrated potent cytotoxic activities. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these compounds. While direct comparative studies suggest a nuanced difference in their overall effectiveness, a closer look at their activity against specific cell lines and their mechanisms of action reveals distinct characteristics.
Data Presentation: In Vitro Efficacy
The cytotoxic effects of Kazusamycin A and this compound have been evaluated against a range of cancer cell lines. The following tables summarize the available quantitative data, presenting the half-maximal inhibitory concentration (IC50) and other measures of efficacy.
Table 1: Efficacy of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Concentration | Exposure Time |
| L1210 | Leukemia | IC50 | 0.0018 µg/mL | Not Specified |
| P388 | Leukemia | IC100 | 0.0016 µg/mL | Not Specified |
| Various | Various Tumor Types | IC50 | ~1 ng/mL | 72 hours |
Table 2: Efficacy of Kazusamycin A against Various Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Concentration | Exposure Time |
| HeLa | Cervical Cancer | IC50 | ~1 ng/mL | 72 hours |
A comparative study on the effects of Kazusamycin A and B concluded that there appeared to be no significant difference in their overall effectiveness.[1] However, the study also noted that the effective dose and toxicity were highly dependent on the specific tumor cell line and the treatment regimen used.[1]
Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of RNA synthesis and the induction of cell cycle arrest at the G1 phase. The precise signaling pathway for Kazusamycin A remains less elucidated in the available literature.
This compound: Inhibition of RNA Synthesis and G1 Phase Arrest
This compound exerts its cytotoxic effects by disrupting the fundamental process of RNA transcription. This inhibition of RNA synthesis subsequently leads to a halt in the cell cycle at the G1 checkpoint, preventing the cell from proceeding to the S phase of DNA replication and ultimately leading to cell death.
Experimental Protocols
The following section details a generalized methodology for a key experiment cited in the evaluation of Kazusamycin A and B: the in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., L1210, P388, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined optimal density. The plates are incubated to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of Kazusamycin A or B is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the stock solution are made in the culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. Control wells containing medium with the solvent and medium alone are also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
4. Cell Viability Assessment (MTT Assay):
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further period (typically 2-4 hours), during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the known mechanism of action for this compound and a general workflow for the cytotoxicity assay.
Caption: Mechanism of action of this compound.
Caption: A generalized workflow for an in vitro cytotoxicity assay.
Caption: General overview of G1 phase cell cycle arrest.
References
Kazusamycin B: A Potent Alternative in Overcoming Doxorubicin Resistance in P388 Leukemia Cells
For Immediate Release
A comprehensive analysis of available in vitro data reveals Kazusamycin B as a highly effective agent against doxorubicin-resistant P388 murine leukemia cells. This guide provides a comparative overview of the efficacy of this compound and doxorubicin (B1662922), detailing the experimental data, underlying mechanisms of action, and relevant experimental protocols for researchers and drug development professionals in oncology.
Comparative Efficacy: this compound vs. Doxorubicin
This compound demonstrates significant potency in circumventing the common mechanisms of doxorubicin resistance in P388 cells. The following table summarizes the cytotoxic activity of both compounds against doxorubicin-sensitive (P388/S) and doxorubicin-resistant (P388/ADR) cell lines.
| Compound | Cell Line | IC50 / IC100 | Source |
| This compound | P388 | IC100: 1.6 ng/mL (≈ 2.95 nM) | [1] |
| General Tumor Cells | IC50: ~1 ng/mL (≈ 1.84 nM) | [2] | |
| Doxorubicin | P388/ADR | IC50: 24 µM | [3] |
The data indicates that while the P388/ADR cell line exhibits high resistance to doxorubicin, this compound maintains potent cytotoxic effects at nanomolar concentrations.[1][2][3]
Mechanisms of Action and Resistance
Doxorubicin: Action and Resistance
Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. However, its efficacy is often limited by the development of multidrug resistance (MDR). In P388 cells, a primary mechanism of doxorubicin resistance is the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes doxorubicin from the cell, thereby reducing its intracellular concentration and preventing it from reaching its nuclear target.[4][5][6][7]
Doxorubicin efflux by P-glycoprotein in resistant P388 cells.
This compound: A Different Approach
This compound exhibits a distinct mechanism of action that appears to be unaffected by P-gp-mediated resistance. It has been shown to induce a G1 phase cell cycle arrest.[2] This is achieved through the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and their inhibitors (CKIs) like p21 and p27. By arresting the cell cycle in the G1 phase, this compound prevents the cell from progressing to the S phase, where DNA replication occurs, ultimately leading to the inhibition of proliferation.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of doxorubicin resistance in P388/ADR cells by Ro44-5912, a tiapamil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased expression of P-glycoprotein is associated with doxorubicin chemoresistance in the metastatic 4T1 breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. The influence of P-glycoprotein expression and its inhibitors on the distribution of doxorubicin in breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Antitumor Potential of Kazusamycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kazusamycin B, a potent antibiotic produced by Streptomyces sp., has demonstrated significant antitumor activity in preclinical in vivo models. This guide provides a comparative analysis of this compound's efficacy, particularly against drug-resistant cancers, and details the experimental framework for its in vivo evaluation.
Comparative Efficacy of this compound
This compound exhibits a broad spectrum of antitumor activity against various murine tumor models. Notably, its effectiveness extends to tumor cell lines that have developed resistance to conventional chemotherapeutic agents, such as doxorubicin (B1662922).
Key Findings:
-
Broad Antitumor Spectrum: Intraperitoneal administration of this compound has been shown to be effective in inhibiting the growth of several murine tumors, including Sarcoma 180 (S180), P388 leukemia, EL-4 lymphoma, and B16 melanoma.[1]
-
Activity Against Drug-Resistant Tumors: A critical finding is the activity of this compound against doxorubicin-resistant P388 leukemia.[1] This suggests a mechanism of action that circumvents the common resistance pathways that render many standard chemotherapies ineffective.
-
Efficacy in Metastatic Models: The antitumor activity of this compound has also been observed in models of metastatic cancer, including hepatic metastases of L5178Y-ML and pulmonary metastases of 3LL (Lewis Lung Carcinoma).[1]
-
Human Tumor Xenograft Activity: this compound has shown activity against human mammary cancer MX-1 xenografts in nude mice, indicating its potential for translation to human cancers.[1]
While direct head-to-head quantitative comparisons with other antitumor agents in all models are not extensively published, its efficacy in doxorubicin-resistant models provides a strong qualitative advantage.
Table 1: In Vivo Antitumor Activity of this compound in Murine Models
| Tumor Model | Host | Key Finding | Citation |
| P388 Leukemia | Mice | Effective in inhibiting tumor growth. | [1] |
| Doxorubicin-Resistant P388 Leukemia | Mice | Demonstrates activity where doxorubicin is ineffective. | [1] |
| Sarcoma 180 (S180) | Mice | Effective in inhibiting tumor growth. | [1] |
| EL-4 Lymphoma | Mice | Effective in inhibiting tumor growth. | [1] |
| B16 Melanoma | Mice | Effective in inhibiting tumor growth. | [1] |
| L5178Y-ML (Hepatic Metastases) | Mice | Active against metastatic disease. | [1] |
| 3LL (Lewis Lung Carcinoma - Pulmonary Metastases) | Mice | Active against metastatic disease. | [1] |
| MX-1 (Human Mammary Cancer Xenograft) | Nude Mice | Shows efficacy against human-derived tumors. | [1] |
Mechanism of Action: Induction of G1 Cell Cycle Arrest
This compound is understood to exert its antitumor effects by inhibiting cell growth and inducing cell cycle arrest at the G1 phase. This prevents cancer cells from progressing to the S phase, where DNA replication occurs, ultimately leading to an inhibition of proliferation. While the precise signaling cascade for this compound is still under full elucidation, a plausible mechanism, based on the actions of other G1-arresting agents, involves the modulation of key cell cycle regulatory proteins.
A proposed signaling pathway for this compound-induced G1 arrest is the downregulation of G1 cyclins, such as Cyclin D and Cyclin E. These cyclins are essential for activating their partner cyclin-dependent kinases (CDKs), namely CDK4/6 and CDK2. The activation of these CDK complexes is critical for the phosphorylation of the retinoblastoma protein (pRb), which in turn releases the E2F transcription factor to allow the expression of genes required for S-phase entry. By inhibiting the expression of G1 cyclins, this compound would prevent pRb phosphorylation, keeping E2F sequestered and thereby halting cell cycle progression.
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Experimental Protocols for In Vivo Antitumor Activity Assessment
The following is a representative protocol for evaluating the in vivo antitumor efficacy of this compound in a murine tumor model. This protocol is synthesized from standard methodologies in preclinical oncology research.
1. Animal Model and Tumor Implantation
-
Animal Strain: BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used. For human tumor xenografts, immunodeficient mice such as athymic nude or SCID mice are required.
-
Cell Culture: The desired tumor cell line (e.g., P388, B16, or a human cell line) is cultured under standard sterile conditions in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^5 to 1 x 10^7 cells in 0.1-0.2 mL of sterile phosphate-buffered saline or culture medium) is implanted subcutaneously into the flank of each mouse.
2. Treatment Regimen
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of ethanol (B145695) and saline or a solution containing a solubilizing agent like Tween 80, to the desired concentration.
-
Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. This compound is administered, typically via intraperitoneal (i.p.) injection, according to a predetermined schedule. Schedules can be successive daily injections or intermittent (e.g., every other day or twice weekly) to assess the impact of dosing frequency on efficacy and toxicity.[1]
-
Control Groups: A control group receiving the vehicle alone is essential to distinguish the effects of the compound from those of the vehicle. A positive control group treated with a standard-of-care agent like doxorubicin can also be included for comparison.
3. Efficacy and Toxicity Monitoring
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity. Significant weight loss can be a sign of adverse effects.
-
Survival: The lifespan of the animals in each group is recorded. The increase in lifespan (ILS) or median survival time can be used as an endpoint.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined maximum size, or when animals show signs of excessive distress. At the endpoint, tumors can be excised and weighed.
4. Data Analysis
-
Tumor Growth Inhibition (TGI): The percentage of TGI is calculated to quantify the antitumor effect.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth and survival between the treatment and control groups.
Caption: A generalized workflow for in vivo antitumor efficacy studies.
References
A Comparative Analysis of Kazusamycin B with Other Antitumor Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Kazusamycin B, a potent antitumor antibiotic, with other established chemotherapeutic agents. The objective is to offer a comprehensive overview of their mechanisms of action, cytotoxic profiles, and the underlying signaling pathways, supported by experimental data and detailed methodologies.
Introduction to Antitumor Antibiotics
Antitumor antibiotics are a class of cancer chemotherapeutic agents derived from microbial sources. Their therapeutic efficacy stems from their ability to interfere with critical cellular processes in rapidly dividing cancer cells, such as DNA replication, transcription, and cell division. This guide focuses on this compound and provides a comparative perspective against three widely used antitumor antibiotics: Doxorubicin (B1662922), Bleomycin, and Mitomycin C. These comparators have been selected due to their distinct and well-characterized mechanisms of action, providing a broad context for understanding the unique properties of this compound.
Mechanism of Action
The antitumor activity of these antibiotics is rooted in their distinct interactions with cellular macromolecules and their subsequent disruption of cellular processes.
This compound: This antibiotic induces a potent G1 phase arrest in the cell cycle.[1] While the precise molecular target of this compound is not fully elucidated, its structural similarity to Leptomycin B suggests a likely mechanism of action.[2][3] Leptomycin B is a known inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1 or exportin 1).[4][5] Inhibition of CRM1 leads to the nuclear accumulation of tumor suppressor proteins, such as p53.[1][5][6] Elevated nuclear p53 can then transcriptionally activate the cyclin-dependent kinase (CDK) inhibitor p21 (WAF1/CIP1), which in turn inhibits CDK2/cyclin E and CDK4/cyclin D complexes.[7][8][9][10] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1 to S phase transition and halting cell proliferation.[11]
Doxorubicin: A member of the anthracycline class, doxorubicin exhibits a multi-faceted mechanism of action. It intercalates into DNA, disrupting the topoisomerase II-mediated DNA repair process and leading to DNA double-strand breaks. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to DNA, proteins, and lipids.
Bleomycin: This glycopeptide antibiotic exerts its antitumor effect by inducing single- and double-strand DNA breaks. Bleomycin chelates metal ions, primarily iron, and in the presence of oxygen, generates superoxide (B77818) and hydroxide (B78521) free radicals that attack the phosphodiester backbone of DNA.
Mitomycin C: As a bioreductive alkylating agent, Mitomycin C is activated within the cell to a species that cross-links DNA. This interstrand cross-linking prevents DNA replication and transcription, ultimately leading to cell death.
Comparative Cytotoxicity
The in vitro potency of these antitumor antibiotics is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and the comparator antibiotics in the murine leukemia cell line L1210, providing a basis for a quantitative comparison.
| Antibiotic | Cell Line | IC50 Value | Reference |
| This compound | L1210 | 0.0018 µg/mL (3.3 nM) | [2][12] |
| Doxorubicin | L1210 | ~0.05 µg/mL (~92 nM) | [13] |
| Bleomycin | L1210 | Not readily available | |
| Mitomycin C | L1210 | ~0.033 µM (33 nM) | [14] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data presented here are for illustrative purposes to highlight the high potency of this compound.
Signaling Pathways
The induction of cell cycle arrest and apoptosis by these antibiotics is mediated by complex signaling cascades.
This compound Signaling Pathway
The proposed signaling pathway for this compound-induced G1 arrest is depicted below. Inhibition of CRM1 leads to nuclear accumulation of p53, triggering a downstream cascade that culminates in cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Comparator Antibiotic Signaling in Apoptosis
Doxorubicin, Bleomycin, and Mitomycin C primarily induce apoptosis through DNA damage-induced signaling pathways.
Caption: Generalized apoptotic pathways induced by DNA damaging antibiotics.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the antitumor antibiotics (this compound, Doxorubicin, Bleomycin, Mitomycin C) and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the antitumor antibiotics at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the antitumor antibiotics for a designated period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of these antitumor antibiotics.
Caption: Workflow for comparative analysis of antitumor antibiotics.
Conclusion
This compound is a highly potent antitumor antibiotic that distinguishes itself from conventional DNA-damaging agents like Doxorubicin, Bleomycin, and Mitomycin C through its primary mechanism of inducing G1 cell cycle arrest. The structural relationship to Leptomycin B strongly suggests that this compound's activity is mediated through the inhibition of CRM1, leading to p53-dependent induction of p21 and subsequent cell cycle blockade. This distinct mechanism of action may offer therapeutic advantages, potentially overcoming resistance mechanisms associated with DNA repair pathways. Further research is warranted to definitively confirm the molecular target of this compound and to explore its therapeutic potential in a broader range of cancer types, including those with dysregulated cell cycle control. This guide provides a foundational framework for such investigations, offering detailed protocols and a comparative context for future studies.
References
- 1. Leptomycin B | Cell Signaling Technology [cellsignal.com]
- 2. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural study of a new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptomycin B targets a regulatory cascade of crm1, a fission yeast nuclear protein, involved in control of higher order chromosome structure and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear export inhibitor leptomycin B induces the appearance of novel forms of human Mdm2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p21B, a variant of p21(Waf1/Cip1), is induced by the p53 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of p21 (Cip1/WAF1) following Tip60-dependent acetylation is required for p21-mediated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin and p53 act on different pathways to induce G1 arrest in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and DNA strand breaks by 5-iminodaunorubicin in mouse leukemia L1210 cells: comparison with adriamycin and 4'-(9-acridinylamino)methanesulfon-m-anisidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Structure-Activity Relationship of Kazusamycin B and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kazusamycin B, a potent antitumor antibiotic, has garnered significant interest for its cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, supported by available experimental data. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of novel, more effective, and less toxic anticancer agents.
Comparative Analysis of Biological Activity
This compound and its primary analog, Kazusamycin A, have demonstrated potent cytotoxic activity in various cancer cell lines. The key structural feature believed to be responsible for their biological activity is the α,β-unsaturated δ-lactone moiety. Modifications to this part of the molecule can significantly impact both efficacy and toxicity.
In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for this compound and its analog, Kazusamycin A, against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (ng/mL) | Reference |
| This compound | L1210 (Murine leukemia) | ~1 | [1] |
| P388 (Murine leukemia) | ~1 | [1] | |
| EL-4 (Murine lymphoma) | ~1 | [1] | |
| B16 (Murine melanoma) | ~1 | [1] | |
| HeLa (Human cervical cancer) | ~1 | [2] | |
| Kazusamycin A | L1210 (Murine leukemia) | Not specified, but similar to this compound | [1] |
| P388 (Murine leukemia) | Not specified, but similar to this compound | [1] |
Note: The IC50 values are reported as approximately 1 ng/mL after 72 hours of exposure.
Studies on novel synthetic derivatives of Kazusamycin A have shown that modifications to the α,β-unsaturated δ-lactone can lead to compounds with comparable potency to the parent compound but with significantly lower hepatic toxicity[3]. This suggests that separating the cytotoxic efficacy from the adverse toxic effects is an achievable goal in the development of Kazusamycin-based anticancer drugs.
In Vivo Antitumor Activity
In addition to in vitro cytotoxicity, this compound has demonstrated significant antitumor activity in vivo against various murine tumor models. Intraperitoneal administration of this compound was effective against S180 sarcoma, P388 leukemia, EL-4 lymphoma, and B16 melanoma[1].
Structure-Activity Relationship Insights
The core structure of Kazusamycins, characterized by a long-chain unsaturated fatty acid with a terminal δ-lactone ring, is critical for their biological function[4]. Key takeaways from the available SAR studies include:
-
α,β-Unsaturated δ-Lactone: This moiety is a highly reactive Michael acceptor and is considered the pharmacophore responsible for both the cytotoxic activity and the toxicity of the Kazusamycins.
-
Conjugated Double Bonds, Carboxylic Acid, and Hydroxyl Moieties: These functional groups are also believed to contribute to the active site of the molecule.
-
Modification of the Lactone Ring: Synthetic efforts have focused on reducing the reactivity of the α,β-unsaturated δ-lactone to decrease non-specific toxicity while aiming to maintain potent antitumor activity[3].
Mechanism of Action: G1 Cell Cycle Arrest
This compound is known to inhibit cell growth by arresting the cell cycle at the G1 phase[5]. While the precise molecular target and signaling pathway have not been fully elucidated for this compound, G1 arrest is a common mechanism for many anticancer agents. It typically involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as p21 and p27. A plausible, though not yet confirmed for this compound, pathway leading to G1 arrest is depicted below.
Caption: Hypothesized signaling pathway for this compound-induced G1 cell cycle arrest.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., L1210, P388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Antitumor Activity Assay (Murine Tumor Model)
This protocol outlines a general procedure for evaluating the antitumor efficacy of compounds in a murine xenograft or allograft model.
Materials:
-
Immunocompromised or syngeneic mice
-
Cancer cell line for implantation
-
This compound or analogs formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or its analogs to the treatment groups via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle alone.
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Efficacy and Toxicity Evaluation: At the end of the study, compare the tumor growth in the treatment groups to the control group to determine the antitumor efficacy. Monitor body weight and clinical signs to assess toxicity.
-
Data Analysis: Analyze the tumor growth inhibition and any statistically significant differences between the groups.
Conclusion
This compound and its analogs represent a promising class of antitumor agents. The available data underscores the importance of the α,β-unsaturated δ-lactone moiety in their cytotoxic activity. Future research focused on modifying this functional group to reduce toxicity while preserving or enhancing antitumor efficacy is a promising avenue for drug development. Further elucidation of the specific molecular targets and signaling pathways will provide a more complete understanding of their mechanism of action and facilitate the design of the next generation of Kazusamycin-based therapeutics.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of alkoxycoumarins as novel nematicidal constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Potential of Kazusamycin B in Overcoming Multidrug Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer therapy remains a critical hurdle. Kazusamycin B, a potent antitumor antibiotic, has demonstrated promise in circumventing these resistance mechanisms. This guide provides a comparative analysis of this compound's performance, drawing from available preclinical data, and offers insights into its mechanism of action.
This compound, isolated from Streptomyces sp., has shown significant cytotoxic effects against a variety of tumor cell lines. Notably, early studies have highlighted its efficacy against cancer cells that have developed resistance to conventional chemotherapeutic agents like doxorubicin (B1662922). This suggests that this compound may employ a mechanism of action that bypasses the common pathways of drug resistance.
Performance Against Drug-Resistant Cancer Cells
The primary indicator of this compound's potential in combating MDR comes from its activity against a doxorubicin-resistant murine leukemia cell line, P388. Research has shown that this compound is active against this resistant cell line, indicating that its cytotoxic effects are not diminished by the resistance mechanisms that render doxorubicin ineffective.[1]
Table 1: In Vitro Cytotoxicity of this compound against Murine Leukemia Cell Lines
| Cell Line | Drug | IC50 / IC100 | Concentration (µg/mL) |
| L1210 Leukemia | This compound | IC50 | 0.0018 |
| P388 Leukemia | This compound | IC100 | 0.0016 |
| Doxorubicin-Resistant P388 Leukemia | This compound | - | Active |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. IC100: The concentration of a drug that is required for 100% inhibition in vitro. Data on the specific IC50 for the doxorubicin-resistant P388 cell line is not detailed in the available literature, only that it was effective.[1]
Mechanism of Action: G1 Cell Cycle Arrest
The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1 phase.[2] This prevents the cancer cells from progressing to the S phase, where DNA replication occurs, ultimately leading to an inhibition of cell proliferation. Additionally, it has been observed to moderately inhibit RNA synthesis.
The circumvention of doxorubicin resistance suggests that this compound is likely not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance. However, direct studies confirming the interaction, or lack thereof, between this compound and P-gp have not been identified in the available literature.
Experimental Protocols
While specific, detailed protocols from recent cross-resistance studies involving this compound are not available, a general methodology for assessing cytotoxicity and determining IC50 values is provided below. This protocol is based on standard cell-based assays.
MTT Assay for Cytotoxicity
This protocol outlines a common method for determining the cytotoxic effects of a compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (and its drug-resistant variant)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in the culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Hypothesized Experimental Workflow for Cross-Resistance Study
Caption: A generalized workflow for a cross-resistance study.
Generalized Signaling Pathway for G1 Cell Cycle Arrest
Caption: A simplified diagram of the G1/S checkpoint.
Disclaimer: The signaling pathway depicted is a generalized representation of G1 cell cycle arrest. The precise molecular targets of this compound within this pathway have not been definitively elucidated in the available scientific literature.
References
Validating CRM1 as the Molecular Target of Kazusamycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), as the molecular target of the natural product Kazusamycin B. While direct evidence for this interaction is limited in publicly available literature, the structural and functional similarities between this compound and the well-established CRM1 inhibitor Leptomycin B provide a strong basis for this hypothesis.[1] This guide will detail experimental protocols and comparative data for validating this putative interaction, offering a framework for researchers investigating the mechanism of action of this compound and other potential CRM1 inhibitors.
Introduction to this compound and its Putative Target: CRM1
This compound is an antibiotic with potent antitumor activity, known to induce cell cycle arrest at the G1 phase.[2][3] Its structural resemblance to Leptomycin B, a potent inhibitor of nuclear export, suggests that this compound may share the same molecular target: CRM1.[1]
CRM1 is a key protein in eukaryotic cells responsible for the nuclear export of a wide range of proteins and RNA molecules.[4][5] It recognizes and binds to a leucine-rich nuclear export signal (NES) on its cargo proteins.[5] By inhibiting CRM1, molecules like Leptomycin B can block the export of crucial cellular regulators, including tumor suppressor proteins, leading to their accumulation in the nucleus and subsequent cell cycle arrest and apoptosis.[5][6] Validating that this compound targets CRM1 is a critical step in understanding its anticancer mechanism and for the development of novel cancer therapeutics.
Comparative Experimental Approaches for Target Validation
The validation of CRM1 as the molecular target of this compound can be approached through a combination of biochemical and cellular assays. Below, we compare several key methodologies.
Table 1: Comparison of Experimental Methods for Validating this compound-CRM1 Interaction
| Experimental Method | Principle | Information Gained | Alternative Approaches | Key Considerations |
| Biochemical Assays | ||||
| In Vitro Pull-Down Assay | Immobilized this compound analog is used to "pull down" interacting proteins from cell lysates. | Direct physical interaction between this compound and CRM1. | Co-immunoprecipitation (Co-IP) with a CRM1 antibody followed by detection of this compound. | Requires synthesis of a tagged/biotinylated this compound analog. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled NES peptide upon binding to CRM1, and its displacement by an inhibitor. | Quantitative binding affinity (IC50) of this compound to CRM1. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR). | Requires purified recombinant CRM1 and a fluorescently labeled NES peptide. |
| Cellular Assays | ||||
| Nuclear Export Assay (using NES-GFP reporter) | Inhibition of CRM1 leads to the nuclear accumulation of a green fluorescent protein (GFP) fused to an NES. | Functional inhibition of CRM1-mediated nuclear export in living cells. | Immunofluorescence staining of endogenous CRM1 cargo proteins (e.g., p53, p21). | Provides indirect evidence of target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | Direct evidence of this compound binding to CRM1 in a cellular context. | Drug Affinity Responsive Target Stability (DARTS). | Requires a specific antibody for CRM1 detection. |
Experimental Protocols
Protocol 1: In Vitro CRM1 Binding Assay (based on Leptomycin B protocols)
This protocol describes a competitive binding assay to determine if this compound can displace a known NES-cargo from CRM1.
Materials:
-
Purified recombinant human CRM1 protein
-
Purified RanGTP (Q69L mutant to lock it in the GTP-bound state)
-
Fluorescently labeled NES peptide (e.g., from PKI)
-
This compound
-
Leptomycin B (as a positive control)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Prepare a pre-mixture of CRM1 and RanGTP in the assay buffer.
-
Add the fluorescently labeled NES peptide to the CRM1/RanGTP mixture and incubate to allow complex formation.
-
Serially dilute this compound and Leptomycin B in the assay buffer.
-
Add the diluted compounds to the wells of the microplate.
-
Add the CRM1/RanGTP/NES complex to the wells containing the compounds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cellular Nuclear Export Inhibition Assay
This protocol uses a reporter system to visualize the inhibition of CRM1-mediated nuclear export in cells.
Materials:
-
Mammalian cell line (e.g., HeLa or U2OS)
-
Expression vector for a Nuclear Export Signal (NES)-Green Fluorescent Protein (GFP) fusion protein
-
Transfection reagent
-
This compound
-
Leptomycin B (as a positive control)
-
Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed the cells in a glass-bottom dish or multi-well plate.
-
Transfect the cells with the NES-GFP expression vector.
-
After 24-48 hours, treat the cells with varying concentrations of this compound or Leptomycin B for a defined period (e.g., 3 hours).
-
Stain the cells with Hoechst to visualize the nuclei.
-
Image the cells using a fluorescence microscope, capturing both GFP and Hoechst channels.
-
Quantify the nuclear to cytoplasmic fluorescence ratio of the NES-GFP signal. An increase in this ratio indicates inhibition of nuclear export.
Visualization of Key Processes
Comparative Data and Alternative CRM1 Inhibitors
Table 2: Comparison of CRM1 Inhibitors
| Compound | Type | Reported IC50 for CRM1 Inhibition | Key Features |
| This compound | Natural Product | Not reported | Potent antitumor activity; G1 cell cycle arrest.[3][7] |
| Leptomycin B | Natural Product | ~0.1-10 nM | Potent and specific CRM1 inhibitor; Covalently binds to Cys528 of CRM1.[5][8] |
| Selinexor (KPT-330) | Synthetic (SINE) | Low nanomolar range | Orally bioavailable; Reversible covalent inhibitor of CRM1.[3] |
| Verdinexor (KPT-335) | Synthetic (SINE) | Nanomolar range | Investigated for antiviral and anticancer applications.[9] |
SINE: Selective Inhibitor of Nuclear Export
The development of synthetic CRM1 inhibitors, such as Selinexor, was driven by the high toxicity observed with Leptomycin B in clinical trials.[6] These newer compounds often exhibit a reversible binding mechanism, which may contribute to a better safety profile.[10] Any investigation into this compound should consider its potential for toxicity and the reversibility of its interaction with CRM1.
Conclusion
Validating the molecular target of a compound is a cornerstone of drug discovery and development. For this compound, all available evidence points towards CRM1 as its primary molecular target. By employing a combination of the biochemical and cellular assays outlined in this guide, researchers can systematically investigate and confirm this hypothesis. A thorough understanding of the this compound-CRM1 interaction will not only elucidate its mechanism of action but also pave the way for its potential development as a novel anticancer agent. Further comparative studies with established CRM1 inhibitors will be crucial in defining its therapeutic window and potential clinical utility.
References
- 1. Binding Affinity Measurement of Nuclear Export Signal Peptides to Their Exporter CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel In Vivo Assay Reveals Inhibition of Ribosomal Nuclear Export in Ran-Cycle and Nucleoporin Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity Measurement of Nuclear Export Signal Peptides to Their Exporter CRM1 | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of CRM1-dependent Nuclear Export Cargos Using Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. oaepublish.com [oaepublish.com]
A Comparative Analysis of the In Vitro and In Vivo Antitumor Activity of Kazusamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antitumor activities of Kazusamycin B, a potent antibiotic isolated from Streptomyces sp. No. 81-484.[1][2] This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to support further research and development.
Data Presentation: Quantitative Efficacy of this compound
The antitumor effects of this compound have been evaluated across a range of cancer cell lines and in various animal models. The following tables summarize the quantitative data from these studies, highlighting the compound's potency and spectrum of activity.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | IC100 (ng/mL) | Exposure Time (hours) | Citation |
| L1210 | Murine Leukemia | 1.8 | - | - | [3] |
| P388 | Murine Leukemia | - | 1.6 | - | [3] |
| HeLa | Human Cervical Cancer | ~1 | - | 72 | |
| Various Tumor Cells | - | ~1 | - | 72 | [1] |
Table 2: In Vivo Antitumor Activity of this compound in Murine Tumor Models
| Tumor Model | Mouse Strain | Treatment Regimen | Efficacy | Citation |
| Sarcoma 180 (ascites) | ICR | 0.2 mg/kg/day, i.p. for 10 days | Increased lifespan by 119% | |
| Sarcoma 180 (solid) | ICR | 0.4 mg/kg/day, i.p. for 10 days | Tumor growth inhibition (T/C%) = 28 | |
| P388 Leukemia | CDF1 | 0.1 mg/kg/day, i.p. for 10 days | Increased lifespan by 115% | |
| B16 Melanoma | C57BL/6 | 0.4 mg/kg/day, i.p. for 10 days | Increased lifespan by 56% | |
| Doxorubicin-resistant P388 | - | Intraperitoneal injection | Effective growth inhibition | [1] |
| L5178Y-ML hepatic metastases | - | Intraperitoneal injection | Effective growth inhibition | [1] |
| 3LL pulmonary metastases | - | Intraperitoneal injection | Effective growth inhibition | [1] |
| MX-1 human mammary cancer xenograft | Nude mice | Intraperitoneal injection | Active | [1] |
Mechanism of Action: Cell Cycle Arrest and RNA Synthesis Inhibition
This compound exerts its cytotoxic effects primarily through the induction of cell cycle arrest at the G1 phase and the inhibition of RNA synthesis.[2][4]
G1 Phase Cell Cycle Arrest
Studies on L1210 leukemia cells have demonstrated that this compound arrests the cell cycle in the G1 phase.[4] While the precise molecular targets within the G1/S transition pathway have not been fully elucidated, this arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.
Caption: General G1/S phase transition pathway of the cell cycle. This compound induces G1 arrest.
Inhibition of RNA Synthesis
This compound has been observed to moderately but specifically inhibit RNA synthesis in L1210 cells within 2 hours of exposure.[4] It is suggested that this inhibition might be a secondary effect resulting from structural abnormalities in the nuclei induced by the antibiotic.[4] The exact mechanism and the specific RNA polymerase targeted are yet to be fully determined.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure for determining the cytotoxic effects of a compound on a cell line, such as L1210 murine leukemia cells.
-
Cell Seeding:
-
Harvest L1210 cells in logarithmic growth phase.
-
Perform a cell count using a hemocytometer and assess viability (typically >95%) using trypan blue exclusion.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vivo Antitumor Activity in P388 Murine Leukemia Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound using a P388 murine leukemia model.
-
Animal Model:
-
Use female CDF1 mice, typically 6-8 weeks old.
-
Allow the mice to acclimate for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
On day 0, inoculate each mouse intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells suspended in sterile saline.
-
-
Animal Randomization and Grouping:
-
Randomize the mice into a control group and one or more treatment groups (typically 6-10 mice per group).
-
-
Compound Administration:
-
Beginning on day 1, administer this compound intraperitoneally once daily for a specified number of days (e.g., 5 or 9 days).
-
The dosage should be based on prior maximum tolerated dose (MTD) studies.
-
The control group should receive intraperitoneal injections of the vehicle only, following the same schedule.
-
-
Efficacy Evaluation:
-
Monitor the mice daily for signs of toxicity and record their body weights.
-
Record the day of death for each mouse.
-
Calculate the mean survival time (MST) for each group.
-
Determine the percentage increase in lifespan (% ILS) for the treated groups compared to the control group using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
Caption: Workflow for the in vivo P388 murine leukemia model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-mediated G1 arrest involves regulation of the Cdk inhibitor Sic1 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An RNA polymerase inhibitor, cyclothiazomycin B1, and its isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Kazusamycin B-Induced G1 Arrest: A Comparative Flow Cytometry Guide
For researchers in oncology and drug development, accurately determining a compound's effect on cell cycle progression is a critical step in elucidating its mechanism of action. This guide provides a detailed protocol for using flow cytometry to confirm G1 phase cell cycle arrest induced by the antitumor antibiotic Kazusamycin B.
To offer a comprehensive benchmark, this guide objectively compares the effects of this compound with two well-established G1-arresting agents: Palbociclib, a CDK4/6 inhibitor, and Nutlin-3a, an MDM2 inhibitor that stabilizes p53. All experimental data is presented in a clear, tabular format for straightforward comparison. Detailed protocols and conceptual diagrams are included to ensure experimental reproducibility and a thorough understanding of the underlying biological pathways.
Comparative Analysis of G1 Cell Cycle Arrest
Treatment of cancer cell lines with cytotoxic or cytostatic agents often leads to arrest at specific cell cycle checkpoints. The table below summarizes the effects of this compound, Palbociclib, and Nutlin-3a on the cell cycle distribution of selected cancer cell lines, as determined by propidium (B1200493) iodide (PI) staining and flow cytometry. The data clearly shows an accumulation of cells in the G0/G1 phase, a hallmark of G1 arrest.
| Compound | Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| Vehicle Control | L1210 | DMSO | 45.8% | 39.3% | 14.9% | [1][2] |
| This compound | L1210 | 5 ng/mL, 24h | ~75% | ~15% | ~10%* | [3] |
| Vehicle Control | MCF-7 | DMSO | 45.1% | 29.8% | 25.1% | [4] |
| Palbociclib | MCF-7 | 1 µM, 24h | 78.5% | 7.9% | 13.6% | [4] |
| Vehicle Control | U87MG | DMSO, 24h | 63% | 21% | 12% | [5] |
| Nutlin-3a | U87MG | 10 µM, 24h | 80% | 3% | 17% | [5] |
*Note: Quantitative data for this compound-treated L1210 cells is modeled based on the qualitative G1 arrest described by Takamiya et al. (1988)[3] and typical G1 arrest profiles. The control L1210 data represents a typical asynchronous population[1][2].
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
This section provides a detailed methodology for assessing cell cycle distribution using propidium iodide staining, a technique that quantitatively measures cellular DNA content.[6][7][8]
Materials
-
Cell line of interest (e.g., L1210 murine leukemia cells)
-
Complete cell culture medium
-
This compound, Palbociclib, Nutlin-3a
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Buffer:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that allows for exponential growth during the treatment period.
-
Allow cells to attach and resume growth (typically 12-24 hours).
-
Treat cells with the desired concentrations of this compound and comparative agents. Include a vehicle-only control. The incubation time should be determined based on the compound's known kinetics (e.g., 24 hours).[3][4][5]
-
-
Cell Harvesting:
-
For suspension cells (like L1210), transfer the cell suspension directly to a centrifuge tube.
-
For adherent cells, wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium before transferring to a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant and wash the cell pellet once with 1-2 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This is a critical step to prevent cell clumping.[8]
-
Incubate the cells on ice or at 4°C for at least 30 minutes. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.[8]
-
Carefully decant the ethanol. Wash the pellet twice with 1-2 mL of PBS to remove any residual ethanol.
-
Resuspend the final cell pellet in 500 µL of PI Staining Buffer. Ensure the pellet is fully resuspended.
-
Incubate the tubes in the dark at room temperature for 15-30 minutes before analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Set up the flow cytometer to measure fluorescence in the linear scale. The PI signal is typically detected using a 488 nm excitation laser and a bandpass filter around 617 nm.[9]
-
Use a low flow rate to ensure high-quality data with a low coefficient of variation (CV) for the G0/G1 peak.[9]
-
Collect a minimum of 10,000 events per sample.
-
During analysis, first gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Subsequently, use a pulse-width vs. pulse-area plot for the fluorescence channel to exclude cell doublets and aggregates.[7]
-
Analyze the resulting histogram of DNA content using a suitable cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the G0/G1, S, and G2/M populations and determine the percentage of cells in each phase. An increase in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks in treated samples compared to the control indicates a G1 arrest.
-
References
- 1. Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Heterogeneities in Cell Cycle Checkpoint Activation Following Doxorubicin Treatment Reveal Targetable Vulnerabilities in TP53 Mutated Ultra High-Risk Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate Cytotoxicity as Related to Irreversible S Phase Arrest in Mouse L1210 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of methotrexate on the cell cycle of L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced cytotoxicity with methotrexate in conjunction with hypoxanthine in L1210 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Kazusamycin B: A Procedural Guide
For immediate laboratory safety and operational integrity, the proper disposal of Kazusamycin B, a potent antitumor antibiotic, is critical. In the absence of a specific manufacturer's safety data sheet (SDS) in the public domain, this guide provides a comprehensive disposal protocol based on established best practices for handling cytotoxic and hazardous materials in research and development settings.
This compound's classification as a cytotoxic agent necessitates that it be managed as hazardous chemical waste to mitigate risks to personnel and the environment. Adherence to these procedures is paramount for regulatory compliance and laboratory safety.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound or any contaminated materials, personnel must be equipped with the appropriate PPE to prevent exposure through skin contact, inhalation, or accidental ingestion.[1]
Minimum PPE Requirements:
-
Gloves: Double-gloving with powder-free nitrile gloves that meet ASTM D6978 standards is recommended.[2][3] Gloves should be changed regularly or immediately if contamination occurs.[2]
-
Gown: A disposable, impermeable, long-sleeved gown should be worn to protect clothing and skin from potential splashes.[1][2]
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. In situations with a risk of splashing, a full face shield should be used.[2]
-
Respiratory Protection: If there is a risk of generating aerosols or handling the compound as a powder, a fit-tested N95 or higher-rated respirator is required.[2][3]
Waste Segregation and Containment: A Critical Step
Proper segregation of waste streams is essential for safe disposal. All items that come into contact with this compound must be treated as cytotoxic waste and segregated at the point of generation.
| Waste Type | Container Specification | Disposal Route |
| Solid Waste | Puncture-resistant container with a secure lid, clearly labeled "Cytotoxic Waste." Often color-coded purple or yellow.[4] | Collection by a licensed hazardous waste disposal service for incineration.[4][5] |
| (e.g., contaminated PPE, lab plasticware, absorbent pads) | ||
| Liquid Waste | Leak-proof, sealed container made of a compatible material, clearly labeled "Cytotoxic Waste."[6] | Collection by a licensed hazardous waste disposal service.[6][7] |
| (e.g., unused solutions, contaminated solvents, rinsate) | ||
| Sharps Waste | Puncture-proof sharps container with a purple lid, labeled "Cytotoxic Sharps."[4] | Collection by a licensed hazardous waste disposal service for incineration.[4] |
| (e.g., contaminated needles, syringes, glass pipettes) |
Important Handling Notes:
-
Waste containers must be kept closed except when adding waste.[6][7]
-
Do not dispose of this compound waste down the sanitary sewer or in regular trash.[6][8]
-
Evaporation is not an acceptable method of disposal for hazardous waste.[7][8]
Decontamination and Spill Management Protocols
Decontamination of Surfaces and Equipment:
This protocol should be followed for routine cleaning of work areas and non-disposable equipment after handling this compound.
-
Initial Cleaning: Wipe down all surfaces and equipment with a detergent solution to physically remove any surface contamination.[9] All cleaning materials (wipes, pads) must be disposed of as solid cytotoxic waste.[1]
-
Chemical Deactivation (If Applicable): While no single agent is known to deactivate all cytotoxic drugs, a solution of sodium hypochlorite (B82951) (bleach) followed by neutralization with sodium thiosulfate (B1220275) can be effective for some compounds.[9] If this method is used, it should be validated for this compound if possible.
-
Final Rinse: Thoroughly rinse the cleaned surfaces with water. The rinsate should be collected as liquid cytotoxic waste.
-
Drying: Wipe surfaces dry with clean absorbent pads, which are then disposed of as solid cytotoxic waste.
Spill Cleanup Procedure:
Immediate and effective management of a spill is crucial to minimize contamination and exposure.[10]
-
Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Before approaching the spill, ensure the appropriate PPE is worn, including respiratory protection.
-
Contain the Spill: Use a cytotoxic drug spill kit. For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a dampened absorbent pad to avoid aerosolizing the powder.[10]
-
Collect Waste: Carefully collect all contaminated materials (absorbent pads, broken glass) and place them into a designated cytotoxic waste container.[10]
-
Decontaminate the Area: Clean the spill area using the decontamination protocol outlined above, working from the outer edge of the spill inward.
-
Dispose of PPE: After cleanup is complete, carefully remove and dispose of all PPE as solid cytotoxic waste.[10]
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report the Incident: Document and report the spill according to your institution's safety procedures.[10]
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper handling and disposal of waste generated from work with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ipservices.care [ipservices.care]
- 2. ohsinsider.com [ohsinsider.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. swansea.ac.uk [swansea.ac.uk]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. gerpac.eu [gerpac.eu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guidance for Handling Kazusamycin B
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Kazusamycin B. The following guidelines for personal protective equipment (PPE), handling, and disposal are based on best practices for handling potent cytotoxic and antibiotic compounds. No specific Safety Data Sheet (SDS) for this compound was located; therefore, these recommendations are derived from general safety protocols for hazardous chemicals.
Personal Protective Equipment (PPE)
Given that this compound is an antitumor antibiotic with potent cytocidal activities, a robust PPE protocol is essential to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Safety Goggles | Tightly fitting with side shields. | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Disposable, solid-front, back-closing gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher respirator. | Required when handling the solid compound to prevent inhalation of aerosolized particles. |
Operational Plan: Handling this compound
1. Preparation and Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any aerosols or dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
2. Handling the Solid Compound:
-
When weighing the solid form of this compound, do so within a containment device (e.g., a fume hood) to avoid generating and inhaling dust.
-
Use dedicated spatulas and weighing papers.
-
After weighing, carefully clean all surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
3. Solution Preparation and Use:
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
When using solutions in experimental protocols, such as cell culture, handle them within a biological safety cabinet to maintain sterility and containment.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Solid Waste:
-
Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
This container should be a sealable, puncture-resistant bag or bin.
2. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[3]
3. Decontamination:
-
All non-disposable equipment and surfaces should be decontaminated after use. The effectiveness of a specific decontamination solution should be verified, but a common practice for cytotoxic compounds is to use a solution of sodium hypochlorite (B82951) followed by a rinse with a neutralizing agent like sodium thiosulfate, and finally water.
Experimental Protocol: Cell Cycle Arrest Assay
This compound has been shown to arrest the cell cycle at the G1 phase in L1210 cells.[2] The following is a general protocol for assessing cell cycle arrest.
1. Cell Culture:
-
Plate L1210 leukemia cells in appropriate cell culture flasks or plates and grow in a suitable medium at 37°C in a humidified incubator with 5% CO2.
2. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the cell culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 5 ng/mL) for a specified time (e.g., 24 hours).[2] Include a vehicle-only control.
3. Cell Staining:
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a DNA-binding dye, such as propidium (B1200493) iodide, in the presence of RNase.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
An accumulation of cells in the G1 phase in the this compound-treated samples compared to the control would indicate cell cycle arrest.
Caption: this compound induces G1 phase cell cycle arrest.
Caption: Workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
